2-Methoxy-6-pentadecyl-1,4-benzoquinone
Description
Structure
3D Structure
Propriétés
Numéro CAS |
144078-11-5 |
|---|---|
Formule moléculaire |
C22H36O3 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2-methoxy-6-pentadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-20(23)18-21(25-2)22(19)24/h17-18H,3-16H2,1-2H3 |
Clé InChI |
MQOUTWWGQSEUCT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling 2-Methoxy-6-pentadecyl-1,4-benzoquinone in Iris Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Iris, renowned for its ornamental value, is also a rich reservoir of unique secondary metabolites with diverse biological activities. Among these are quinonoid compounds, which have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide focuses on the discovery, isolation, and potential significance of 2-Methoxy-6-pentadecyl-1,4-benzoquinone, a specific alkylated benzoquinone identified in several Iris species. While research on this particular molecule is nascent, this document provides a comprehensive overview of its discovery, the methodologies for its isolation, and an exploration of the biological activities of structurally related compounds to inform future research and drug development endeavors.
Discovery in Iris Species
The initial identification of this compound in the plant kingdom was a significant step in the phytochemical exploration of the Iris genus. This discovery was first reported in a 1992 study by Marner and colleagues, who isolated the compound from the seed oils of three distinct Iris species: Iris pseudacorus (Yellow Flag Iris), Iris missouriensis (Rocky Mountain Iris), and Iris sibirica (Siberian Iris)[1]. This research laid the groundwork for further investigation into the distribution and potential roles of such long-chain alkylated benzoquinones in plants.
Subsequent phytochemical studies on other Iris species have revealed the presence of a variety of other benzoquinone derivatives. For instance, a novel alkylated unsaturated p-benzoquinone was isolated from the hexane extract of the rhizomes of Iris kemaonensis[2]. Another study on the rhizomes of Iris nepalensis led to the isolation of a new alkylated 1,4-benzoquinone derivative[3]. While these are not the identical compound, their discovery underscores the prevalence of this class of molecules within the Iris genus and suggests a potential chemotaxonomic significance.
Quantitative Data
Currently, publicly available quantitative data on the specific yield or concentration of this compound from the seed oils of the aforementioned Iris species is limited. The primary research by Marner et al. (1992) would contain this specific information. However, for illustrative purposes, the following table provides a template for how such data would be presented.
| Iris Species | Plant Part | Compound | Yield/Concentration (if available) | Reference |
| Iris pseudacorus | Seed Oil | This compound | Data not publicly available | Marner et al., 1992[1] |
| Iris missouriensis | Seed Oil | This compound | Data not publicly available | Marner et al., 1992[1] |
| Iris sibirica | Seed Oil | This compound | Data not publicly available | Marner et al., 1992[1] |
| Iris kemaonensis | Rhizomes | Alkylated unsaturated p-benzoquinone | Not specified | Singh et al., 2006[2] |
| Iris nepalensis | Rhizomes | Alkylated 1,4-benzoquinone derivative | Not specified | Tantry et al., 2013[3] |
Experimental Protocols
The isolation and characterization of this compound from Iris seeds involve a multi-step process typical for the purification of natural products. The following methodologies are based on standard practices and inferences from related studies. The specific details are documented in the primary literature by Marner et al. (1992).
Plant Material and Extraction
-
Plant Material: Seeds of Iris pseudacorus, Iris missouriensis, and Iris sibirica are collected and dried.
-
Extraction: The dried seeds are ground to a fine powder and subjected to solvent extraction to obtain the crude seed oil. A non-polar solvent such as hexane is typically used for this purpose. The extraction is carried out over an extended period to ensure the exhaustive removal of lipids and other non-polar constituents, including the target benzoquinone.
Chromatographic Separation
The crude seed oil is then subjected to chromatographic techniques to separate the complex mixture of compounds.
-
Column Chromatography: The crude extract is typically first fractionated using column chromatography over a silica gel stationary phase. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often with a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.
Structure Elucidation
The structure of the purified compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups, such as the carbonyl groups of the quinone ring and the methoxy group.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the benzoquinone chromophore.
Potential Biological Activities and Signaling Pathways (Inferred from Related Compounds)
As of the compilation of this guide, there is a lack of specific studies on the biological activity and mechanism of action of this compound. However, the broader class of alkylated and methoxylated benzoquinones has been the subject of extensive research, revealing a range of biological effects that may be relevant for the title compound.
Cytotoxic and Anticancer Activities
Many benzoquinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways. For instance, other methoxy-substituted benzoquinones have demonstrated inhibitory effects on cancer cell proliferation and DNA synthesis[4]. A structurally related compound, 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone (irisoquin), isolated from Iris missouriensis, showed potent cytotoxic activity against KB and P-388 cells[5].
The cytotoxicity of quinones is often attributed to two primary mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, a process that generates superoxide radicals and other ROS, leading to oxidative stress and subsequent cellular damage.
-
Alkylation of Cellular Macromolecules: The electrophilic nature of the quinone ring allows for nucleophilic attack by cellular macromolecules such as proteins and DNA, leading to dysfunction and cell death.
Modulation of Signaling Pathways
Benzoquinone derivatives have been shown to interact with and modulate various cellular signaling pathways, particularly those involved in cell growth, proliferation, and apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival and proliferation. Some benzoquinones have been shown to inhibit this pathway, leading to decreased cancer cell growth[4].
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Certain benzoquinones can modulate the activity of key kinases within this pathway, such as ERK, JNK, and p38[4].
Future Directions and Conclusion
This compound represents a potentially interesting natural product from the Iris genus. While its discovery has been documented, a significant gap exists in our understanding of its biological activities. Future research should focus on:
-
Quantitative analysis of this compound in various Iris species to understand its distribution and potential ecological role.
-
Total synthesis of the molecule to provide a readily available source for biological testing.
-
In-depth biological evaluation , including cytotoxicity screening against a panel of cancer cell lines, as well as assessment of its antimicrobial, anti-inflammatory, and antioxidant properties.
-
Mechanistic studies to elucidate the specific cellular targets and signaling pathways affected by this compound.
This technical guide provides a foundational overview for researchers and drug development professionals interested in the natural products of Iris species. The information presented, drawing from the discovery of this compound and the known activities of related compounds, highlights the potential of this molecule as a lead for further scientific investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Isolation, structural elucidation, and chemical synthesis of 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone (irisoquin), a cytotoxic constituent of Iris missouriensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure of 2-Methoxy-6-pentadecyl-1,4-benzoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-Methoxy-6-pentadecyl-1,4-benzoquinone, a naturally occurring benzoquinone derivative. This document details the isolation procedures, advanced spectroscopic analysis, and data interpretation integral to confirming the molecule's precise chemical architecture. The information presented herein is intended to serve as a valuable resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction
This compound belongs to a class of naturally occurring quinones, which are widely distributed in nature and known for their diverse biological activities. This particular derivative has been reported to be isolated from various plant species, including those of the Iris genus. The structural characterization of such compounds is a critical first step in exploring their potential therapeutic applications. This guide outlines the systematic approach to elucidating the structure of this compound, employing a combination of chromatographic and spectroscopic techniques.
Isolation from Natural Sources
The isolation of this compound from its natural matrix, typically plant material, is a multi-step process designed to separate the target compound from a complex mixture of other secondary metabolites. A general and effective protocol is summarized below.
Experimental Protocol: Isolation and Purification
-
Extraction: Dried and powdered plant material (e.g., rhizomes of Iris species) is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a solvent of intermediate polarity, such as chloroform or ethyl acetate, to efficiently extract the lipophilic benzoquinone derivative.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Chromatographic Separation: The concentrated extract is then subjected to column chromatography over silica gel. A gradient elution is typically employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with the addition of ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.
-
Final Purification: The pooled fractions are further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield this compound as a pure compound.
Structural Elucidation Workflow
The systematic process of determining the molecular structure of this compound is depicted in the workflow diagram below. This process begins with the isolation of the pure compound and culminates in the definitive assignment of its chemical structure through the integrated analysis of data from various spectroscopic techniques.
Spectroscopic Data and Interpretation
The structural confirmation of this compound is achieved through the comprehensive analysis of data obtained from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. The fragmentation pattern offers insights into the different structural motifs present in the molecule.
Experimental Protocol: Mass spectra are typically acquired on a gas chromatography-mass spectrometry (GC-MS) system equipped with an electron ionization (EI) source. The sample is introduced into the GC, which separates it from any residual impurities before it enters the mass spectrometer.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₂₂H₃₆O₃ |
| Molecular Weight | 348.52 g/mol |
| Exact Mass | 348.2664 g/mol |
| Key Fragmentation Peaks (m/z) | Interpretation |
| 348 [M]⁺ | Molecular Ion |
| 317 | [M - OCH₃]⁺ |
| 197 | Fission at the alkyl chain |
| 153 | Benzoquinone ring fragment |
The molecular ion peak at m/z 348 confirms the molecular weight of the compound. The loss of a methoxy group (•OCH₃) results in the fragment at m/z 317. The presence of a long alkyl chain is indicated by a series of fragment ions separated by 14 Da (corresponding to CH₂ groups), with a significant peak at m/z 197 suggesting a cleavage in the pentadecyl chain. The fragment at m/z 153 is characteristic of the substituted benzoquinone core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.
Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.50 | d | 1H | H-5 |
| ~5.85 | d | 1H | H-3 |
| ~3.80 | s | 3H | -OCH₃ |
| ~2.45 | t | 2H | -CH₂-Ar |
| ~1.25 | br s | 26H | -(CH₂)₁₃- |
| ~0.88 | t | 3H | -CH₃ |
Note: The predicted chemical shifts are based on analogous 2-methoxy-6-alkyl-1,4-benzoquinones.
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~187.5 | C-1 |
| ~182.0 | C-4 |
| ~159.0 | C-2 |
| ~147.0 | C-6 |
| ~135.0 | C-5 |
| ~107.0 | C-3 |
| ~56.0 | -OCH₃ |
| ~32.0 - 22.0 | -(CH₂)₁₄- |
| ~14.0 | -CH₃ |
Note: The predicted chemical shifts are based on analogous 2-methoxy-6-alkyl-1,4-benzoquinones.
The ¹H NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the quinone ring. A singlet at around 3.80 ppm is characteristic of the methoxy group protons. The signals for the long pentadecyl chain appear as a broad singlet for the methylene protons and a triplet for the terminal methyl group. The ¹³C NMR spectrum should display signals for the two carbonyl carbons of the quinone ring, the four olefinic carbons, the methoxy carbon, and a series of signals for the carbons of the pentadecyl chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by attenuated total reflectance (ATR).
Table 4: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920, ~2850 | Strong | C-H stretching (alkyl) |
| ~1660 | Strong | C=O stretching (conjugated ketone) |
| ~1600 | Medium | C=C stretching (quinone ring) |
| ~1200 | Strong | C-O stretching (methoxy) |
The IR spectrum is expected to be dominated by strong absorption bands corresponding to the C-H stretching of the long alkyl chain and the C=O stretching of the conjugated ketone in the benzoquinone ring. A band for the C=C stretching of the ring and a strong C-O stretching band for the methoxy group should also be present.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system present.
Experimental Protocol: The UV-Vis spectrum is recorded on a spectrophotometer using a suitable solvent, such as ethanol or methanol. The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.
Table 5: Predicted UV-Vis Absorption Data (in Ethanol)
| λ_max (nm) | Interpretation |
| ~265 | π → π* transition |
| ~350 | n → π* transition |
Note: The predicted absorption maxima are based on analogous 2-methoxy-1,4-benzoquinones.
The UV-Vis spectrum is expected to show two main absorption bands. The higher energy band around 265 nm is attributed to a π → π* transition within the conjugated system of the benzoquinone ring, while the lower energy, less intense band around 350 nm is characteristic of an n → π* transition of the carbonyl groups.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern chromatographic and spectroscopic techniques. Through careful isolation and purification, followed by detailed analysis of mass spectrometry, NMR, IR, and UV-Vis data, the precise molecular architecture of this natural product can be confidently established. The data and protocols presented in this guide provide a comprehensive framework for the characterization of this and related benzoquinone derivatives, which is fundamental for further investigation into their biological and pharmacological properties.
Spectroscopic Profile of 2-Methoxy-6-pentadecyl-1,4-benzoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-6-pentadecyl-1,4-benzoquinone, a naturally occurring benzoquinone derivative. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies for the identification and characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable analytical technique.
Data Presentation: Mass Spectrometry
| Parameter | Value | Source |
| Molecular Formula | C₂₂H₃₆O₃ | - |
| Molecular Weight | 348.52 g/mol | [1] |
| Exact Mass | 348.266445 g/mol | [1] |
| Ionization Type | Electron Ionization (EI) | [1] |
Predicted Fragmentation:
In electron ionization mass spectrometry, the molecular ion peak [M]⁺ at m/z 348 would be expected. Key fragmentation patterns would likely involve the cleavage of the pentadecyl side chain. Characteristic fragments would include ions resulting from benzylic cleavage and McLafferty rearrangement.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the GC-MS analysis of this compound.
-
Sample Preparation: Dissolve a precisely weighed sample of the compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GC-MS QP 2010 SE or equivalent) is used.[1]
-
Chromatographic Conditions:
-
Column: Rtx-5MS (30 m x 0.25 mm, film thickness 0.5 µm) or a similar non-polar capillary column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 10 °C/min.[1]
-
Final hold: Hold at 300 °C for 10 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-600.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra are analyzed to identify the peak corresponding to this compound and to study its fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data Presentation: Predicted ¹H NMR Chemical Shifts
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~6.45 | d | 1H |
| H-5 | ~6.55 | dt | 1H |
| -OCH₃ | ~3.80 | s | 3H |
| -CH₂- (α to ring) | ~2.45 | t | 2H |
| -(CH₂)₁₃- | ~1.25 | m | 26H |
| -CH₃ (terminal) | ~0.88 | t | 3H |
Data Presentation: Predicted ¹³C NMR Chemical Shifts
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~187.5 |
| C-4 (C=O) | ~182.0 |
| C-2 (-OCH₃) | ~159.0 |
| C-6 (-Alkyl) | ~148.0 |
| C-3 | ~107.0 |
| C-5 | ~135.0 |
| -OCH₃ | ~56.5 |
| -CH₂- (α to ring) | ~29.7 |
| -(CH₂)₁₃- | ~22.7 - 31.9 |
| -CH₃ (terminal) | ~14.1 |
Experimental Protocol: NMR Spectroscopy
This protocol provides a general method for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series or equivalent) operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Chemical shifts are referenced to TMS (¹H) or the residual solvent peak (¹³C).
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for Natural Product Spectroscopic Analysis.
References
The intricate machinery of long-chain alkyl benzoquinone biosynthesis in plants: A technical guide
An in-depth exploration of the biosynthetic pathways of sorgoleone, primin, and embelin, offering insights for researchers, scientists, and drug development professionals.
Long-chain alkyl benzoquinones are a class of specialized metabolites produced by a variety of plants, exhibiting a wide range of biological activities, including allelopathic, medicinal, and allergenic properties. This technical guide delves into the core of their biosynthesis, with a primary focus on the well-characterized pathway of sorgoleone in Sorghum bicolor, and available knowledge on primin from Primula obconica and embelin from Embelia ribes. The guide summarizes quantitative data, provides detailed experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding for research and development applications.
The Sorgoleone Biosynthetic Pathway in Sorghum bicolor
Sorgoleone, a potent allelochemical exuded from the root hairs of sorghum, is a 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinone. Its biosynthesis is a highly regulated process involving a multi-enzyme complex localized to the endoplasmic reticulum and cytosol of root hair cells. The pathway initiates with fatty acid synthesis and proceeds through a series of modifications to yield the final benzoquinone product.
Key Enzymes and Reactions
The biosynthesis of sorgoleone involves the coordinated action of several key enzymes:
-
Alkylresorcinol Synthases (ARS1 and ARS2): These Type III polyketide synthases catalyze the initial condensation reaction. They utilize a long-chain fatty acyl-CoA starter unit and three molecules of malonyl-CoA to produce a 5-alkylresorcinol intermediate.[1][2]
-
O-Methyltransferase 3 (OMT3): This S-adenosyl-L-methionine (SAM)-dependent enzyme methylates the 5-alkylresorcinol at one of the hydroxyl groups.[3]
-
Cytochrome P450 Monooxygenase (CYP71AM1): This enzyme is responsible for the hydroxylation of the methylated resorcinol intermediate to form the corresponding hydroquinone.[4][5] The hydroquinone is then believed to be auto-oxidized to the final benzoquinone, sorgoleone, upon secretion.
Signaling Pathway and Regulation
The biosynthesis of sorgoleone is developmentally regulated and is also influenced by environmental cues, with the plant hormone jasmonic acid (JA) playing a key regulatory role. The jasmonate signaling pathway involves a cascade of protein interactions that ultimately leads to the activation of transcription factors controlling the expression of sorgoleone biosynthetic genes.
The core of the jasmonate signaling pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2. In the absence of JA, JAZ proteins bind to and inhibit MYC2. Upon perception of JA-isoleucine (the bioactive form of JA), COI1 facilitates the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. This releases MYC2, allowing it to activate the transcription of downstream target genes, including those involved in sorgoleone biosynthesis.[4][6]
Quantitative Data
While specific enzyme kinetic parameters (Km, Vmax) for the dedicated enzymes in sorgoleone biosynthesis are not extensively reported in publicly available literature, some quantitative data on substrate preference and product yield are available.
| Enzyme | Preferred Substrate(s) | Relative Activity (%) | Reference |
| ARS1 | Myristoyl-CoA (C14:0) | 100 | [7] |
| Palmitoleoyl-CoA (C16:1) | ~90 | [7] | |
| ARS2 | Palmitoleoyl-CoA (C16:1) | 100 | [7] |
| Myristoyl-CoA (C14:0) | ~85 | [7] |
Table 1: Substrate Specificity of Sorghum bicolor Alkylresorcinol Synthases (ARS1 and ARS2). Relative activity is shown with the most preferred substrate set to 100%.
| Plant Part | Sorgoleone Concentration | Reference |
| Sorghum bicolor root exudates | Varies significantly among genotypes | |
| Sorghum bicolor root hairs | Up to 20 µg/mg root dry weight |
Table 2: Sorgoleone Content in Sorghum bicolor.
Biosynthesis of Primin in Primula obconica
Primin (2-methoxy-6-pentyl-1,4-benzoquinone) is a well-known contact allergen found in the glandular hairs of Primula obconica. Despite its significance in dermatology, the biosynthetic pathway of primin is not as well-elucidated as that of sorgoleone.
It is hypothesized that the biosynthesis of primin follows a similar polyketide pathway, likely involving a polyketide synthase that utilizes a fatty acyl-CoA starter unit and malonyl-CoA extender units to form an alkylresorcinol intermediate. This intermediate would then undergo methylation and hydroxylation to yield primin. However, the specific enzymes involved in this pathway have not yet been identified and characterized.
Quantitative Data
| Plant Part | Primin Concentration | Reference |
| Primula obconica leaves/stems | 262 µg/g fresh plant material | [8] |
| Primula obconica flowers | 531 µg/g fresh plant material | [8] |
Table 3: Primin Content in Primula obconica. Note that primin-free cultivars have been developed.[9][10]
Biosynthesis of Embelin in Embelia ribes
Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) is the major bioactive constituent of Embelia ribes fruits and is recognized for its wide range of pharmacological activities.[11][12] Similar to primin, the biosynthetic pathway of embelin remains largely uncharacterized. It is presumed to be synthesized via a polyketide pathway, but the specific enzymes and intermediates have not been elucidated.
Quantitative Data
| Plant Part | Embelin Content (% w/w) | Reference |
| Embelia ribes fruits (methanol extract) | ~4.33% | [13] |
| Embelia ribes fruits (chloroform extract) | ~1.86% | [13] |
| Embelia ribes berries | 1.7% - 5.79% (varies by genotype and extraction method) | [14] |
| Embelia tsjeriam-cottam fruits | 3.96% |
Table 4: Embelin Content in Embelia Species.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the biosynthesis of long-chain alkyl benzoquinones.
General Workflow for Studying Biosynthesis
Detailed Methodologies
4.2.1. Isolation of Sorghum Root Hairs
A common method for isolating sorghum root hairs involves flash-freezing the roots in liquid nitrogen and then agitating them to break off the brittle, frozen root hairs. The collected material can then be sieved to separate the root hairs from other root debris.
4.2.2. Alkylresorcinol Synthase (ARS) Enzyme Assay
-
Principle: The assay measures the formation of the 5-alkylresorcinol product from a fatty acyl-CoA and radiolabeled malonyl-CoA.
-
Reaction Mixture: A typical reaction mixture contains purified recombinant ARS enzyme, a specific fatty acyl-CoA starter unit (e.g., palmitoleoyl-CoA), [2-¹⁴C]malonyl-CoA, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extracted products are then separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the radioactivity incorporated into the 5-alkylresorcinol is quantified by liquid scintillation counting.[7]
4.2.3. O-Methyltransferase (OMT) Enzyme Assay
-
Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to the alkylresorcinol substrate.
-
Reaction Mixture: The reaction typically includes the purified recombinant OMT enzyme, the 5-alkylresorcinol substrate, [methyl-¹⁴C]SAM, and a suitable buffer.
-
Incubation and Analysis: Following incubation, the methylated product is extracted and quantified similarly to the ARS assay.
4.2.4. Cytochrome P450 (CYP71AM1) Hydroxylase Assay
-
Principle: This assay can be performed using microsomes prepared from yeast or insect cells expressing the recombinant CYP71AM1 enzyme. The assay measures the conversion of the methylated resorcinol intermediate to the dihydrosorgoleone product.
-
Reaction Mixture: The reaction mixture contains the microsomes, the methylated resorcinol substrate, and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation and Analysis: After incubation, the reaction is stopped, and the products are extracted. The formation of dihydrosorgoleone can be detected and quantified by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., silylation).[4][5]
4.2.5. Extraction and Quantification of Alkyl Benzoquinones
-
Sorgoleone: Sorgoleone is typically extracted from sorghum roots by briefly dipping them in an organic solvent like dichloromethane or methanol. The extract can then be analyzed by HPLC with UV detection or by GC-MS.
-
Primin: Primin can be extracted from the aerial parts of Primula obconica using various organic solvents. Quantification is often performed by GC-MS.[8]
-
Embelin: Embelin is extracted from the dried and powdered fruits of Embelia ribes using solvents such as n-hexane, methanol, or chloroform. HPLC is a common method for the quantification of embelin in the extracts.[13][14]
Conclusion and Future Perspectives
Significant progress has been made in elucidating the biosynthetic pathway of sorgoleone in Sorghum bicolor, providing a model system for understanding the production of long-chain alkyl benzoquinones in plants. The identification of the key enzymes and the elucidation of the regulatory mechanisms offer opportunities for metabolic engineering to enhance or modify the production of these bioactive compounds.
In contrast, the biosynthetic pathways of primin and embelin remain largely unexplored. Future research efforts should focus on identifying and characterizing the polyketide synthases, methyltransferases, and hydroxylases involved in their synthesis. A combination of transcriptomics, proteomics, and functional genomics approaches, similar to those successfully employed for sorgoleone, will be crucial in unraveling these pathways. A deeper understanding of the biosynthesis of these compounds will not only provide fundamental insights into plant specialized metabolism but also pave the way for their sustainable production and potential applications in agriculture, medicine, and other industries.
References
- 1. Development and validation of an in vitro, seven-in-one human cytochrome P450 assay for evaluation of both direct and time-dependent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. A cytochrome P450 CYP71 enzyme expressed in Sorghum bicolor root hair cells participates in the biosynthesis of the benzoquinone allelochemical sorgoleone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct emission of the allergen primin from intact Primula obconica plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primula obconica--is contact allergy on the decline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Activity of Embelin and its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Medicinal potential of embelin and its nanoformulations: An update on the molecular mechanism and various applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bbrc.in [bbrc.in]
Preliminary Biological Activity of 2-Methoxy-6-pentadecyl-1,4-benzoquinone: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a summary of the currently available scientific information regarding the biological activity of 2-Methoxy-6-pentadecyl-1,4-benzoquinone. Extensive literature searches have revealed a notable scarcity of specific quantitative data, detailed experimental protocols, and defined signaling pathways directly attributed to this compound. To provide a comprehensive technical guide within the requested framework, this report includes data on the broader class of alkylated and methoxylated benzoquinones where relevant, and presents detailed information on a closely related, well-studied analogue, 2,6-Dimethoxy-1,4-benzoquinone (DMBQ), as a case study.
Introduction to this compound
This compound is a naturally occurring benzoquinone derivative. It has been isolated from the seed oils of various species of the Iris genus, including Iris pseudacorus, Iris missouriensis, and Iris sibirica.[1] Quinones and their derivatives are a class of compounds known for a wide range of biological activities, including cytotoxic effects against cancer cells.[2] The long pentadecyl alkyl chain and the methoxy group on the benzoquinone ring are key structural features that are expected to influence its biological properties, such as membrane permeability and interaction with molecular targets.
While the specific biological activities of this compound are not extensively documented, the general class of alkylated 1,4-benzoquinones has been noted for its in vitro growth inhibitory effects against several human cancer cell lines.[2]
Biological Activities of Related Benzoquinones
Due to the limited specific data on this compound, this section summarizes the biological activities of structurally related methoxy-benzoquinones to provide a contextual understanding of its potential bioactivities.
Cytotoxicity
Benzoquinone derivatives are known to exhibit cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS) and alkylation of essential macromolecules.[3] The cytotoxic potency of these compounds is highly dependent on the nature and position of their substituents. For instance, a comparative study on various p-benzoquinone congeners revealed that their cytotoxicity varies significantly between different cell types, such as rat hepatocytes and PC12 cells.[3]
Table 1: Comparative Cytotoxicity of p-Benzoquinone Derivatives
| Compound | IC50 (µM) in Rat Hepatocytes | IC50 (µM) in PC12 Cells |
| p-Benzoquinone | 15 ± 2 | 25 ± 3 |
| 2-Methyl-p-benzoquinone | 40 ± 5 | 50 ± 6 |
| 2,6-Dimethyl-p-benzoquinone | 150 ± 15 | 100 ± 12 |
| 2-Methoxy-p-benzoquinone | 30 ± 4 | 40 ± 5 |
| 2,6-Dimethoxy-p-benzoquinone | > 1000 | > 1000 |
| Tetrachloro-p-benzoquinone | 5 ± 1 | 10 ± 2 |
| Duroquinone | > 1000 | > 1000 |
| 2,6-Di-tert-butyl-p-benzoquinone | > 1000 | > 1000 |
Data sourced from Siraki et al., Toxicological Sciences, 2004.[4]
Antimicrobial Activity
Various benzoquinone derivatives have demonstrated antimicrobial properties. For instance, 2,6-dimethoxy-benzoquinone isolated from Flacourtia jangomas showed potential inhibitory activity against Staphylococcus aureus.[5] Similarly, 2-methoxy-1,4-naphthoquinone (MNQ), a related compound, has shown significant antibacterial activity against multiple antibiotic-resistant Helicobacter pylori.[6]
Case Study: 2,6-Dimethoxy-1,4-benzoquinone (DMBQ)
Given the availability of more extensive research, 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is presented here as a case study to illustrate the type of biological activities and mechanisms that might be explored for this compound. DMBQ is a natural phytochemical with reported anti-cancer, anti-inflammatory, and muscle-enhancing effects.[7]
Quantitative Data for DMBQ
Table 2: Cytotoxic and Genotoxic Effects of DMBQ
| Assay | Cell Line/Organism | Concentration/Dose | Effect |
| Plating Efficiency | V79 cells | 10 - 80 µM | Dose-related reduction |
| DNA Fragmentation (in vitro) | V79 cells | 10 - 80 µM | Dose-dependent increase |
| DNA Fragmentation (in vivo) | Rats (p.o.) | 33 - 300 mg/kg | Dose-dependent increase in kidney, gastric mucosa, and brain |
Data sourced from a study on the cytotoxic, DNA-damaging and mutagenic properties of DMBQ.[8]
Experimental Protocols for DMBQ
Cytotoxicity Assay (Plating Efficiency):
-
Cell Culture: V79 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded at a low density and treated with varying concentrations of DMBQ (e.g., 10, 20, 40, 80 µM) for a specified period.
-
Incubation: After treatment, the cells are allowed to grow for a period sufficient to form colonies (e.g., 7-10 days).
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Analysis: The plating efficiency is calculated as the number of colonies formed divided by the number of cells seeded, and the results are expressed as a percentage of the control.
DNA Fragmentation Assay (Alkaline Elution):
-
Cell Labeling: V79 cells are pre-labeled with a radioactive DNA precursor (e.g., [¹⁴C]thymidine).
-
Treatment: Cells are exposed to different concentrations of DMBQ.
-
Lysis: Cells are lysed on a filter, and the DNA is subjected to alkaline elution.
-
Elution and Measurement: The rate of DNA elution, which is proportional to the number of DNA strand breaks, is measured by collecting fractions of the eluate and determining their radioactivity.
-
Analysis: The elution rate constant is calculated to quantify the extent of DNA damage.
Signaling Pathway Affected by DMBQ
DMBQ has been shown to increase skeletal muscle mass and performance by modulating the AKT/mTOR signaling pathway .[7] This pathway is a central regulator of cell growth, proliferation, and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of extracts of Iris hungarica and Iris sibirica | Annals of Mechnikov's Institute [journals.uran.ua]
- 3. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Cytotoxic Properties of Pentadecyl-1,4-Benzoquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic properties of pentadecyl-1,4-benzoquinone derivatives and related long-chain alkyl-1,4-benzoquinones, with a particular focus on the well-studied natural compound embelin. This document summarizes quantitative cytotoxicity data, details key experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction to Pentadecyl-1,4-Benzoquinone Derivatives and their Therapeutic Potential
Pentadecyl-1,4-benzoquinone derivatives belong to a class of naturally occurring and synthetic compounds characterized by a benzoquinone core with a long alkyl chain. This structural motif is exemplified by embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a natural product isolated from the fruit of the Embelia ribes plant.[1] These compounds have garnered significant interest in oncology research due to their potent cytotoxic effects against a wide range of cancer cell lines.[1][2] Their mechanism of action is multifaceted, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key oncogenic signaling pathways.[1][2] The lipophilic alkyl chain is believed to play a crucial role in the cellular uptake and interaction of these molecules with their intracellular targets.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of pentadecyl-1,4-benzoquinone derivatives and their analogues, such as embelin, has been quantified across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and a summary of reported values is presented below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Embelin | Human epithelial carcinoma (KB) | 5.58 | [3] |
| Embelin | Colon cancer (HCT-116) | 29 | [3] |
| Embelin Derivative 7 (salt form) | Colon cancer (HCT-116) | 30 | [3] |
| Embelin Derivative 2 | Breast cancer (MDA-MB-231) | 5 | [3] |
| Embelin Derivative 2 | Prostate cancer (PC-3) | 5.5 | [3] |
| Rapanone | Prostate cancer (PC3) | 6.50 µg/mL | [4] |
| Embelin | Prostate cancer (PC3) | 9.27 µg/mL | [4] |
| Rapanone | Prostate cancer (Du145) | 7.68 µg/mL | [4] |
| Embelin | Prostate cancer (Du145) | 21.3 | [4] |
| Rapanone | Thyroid cancer (FTC133) | 6.01 µg/mL | [4] |
| Rapanone | Thyroid cancer (8505C) | 7.84 µg/mL | [4] |
| Embelin | Thyroid cancer (8505C) | 18.86 µg/mL | [4] |
| Rapanone | Colorectal carcinoma (Caco-2) | 8.79 µg/mL | [4] |
| Embelin | Colorectal carcinoma (Caco-2) | High | [4] |
| Rapanone | Colorectal carcinoma (HT29) | 11.67 µg/mL (48h) | [4] |
| Embelin | Glioblastoma (U87MG) | >50 | [5] |
| RF-Id (Embelin Derivative) | Glioblastoma (U87MG) | 23.6 | [5] |
Core Mechanisms of Cytotoxicity
The cytotoxic effects of pentadecyl-1,4-benzoquinone derivatives are primarily mediated through the induction of apoptosis and cell cycle arrest, often orchestrated by the modulation of critical cellular signaling pathways.
Induction of Apoptosis
A predominant mechanism by which these compounds exert their anticancer effects is the induction of apoptosis. This programmed cell death is often initiated through the intrinsic or mitochondrial pathway.[1][6] Key events in this process include:
-
Disruption of Mitochondrial Membrane Potential: Treatment with these derivatives leads to a reduction in the mitochondrial membrane potential.[6][7]
-
Regulation of Bcl-2 Family Proteins: A decrease in the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, coupled with an increased translocation of the pro-apoptotic protein Bax to the mitochondria, is commonly observed.[6][7]
-
Cytochrome c Release and Caspase Activation: The altered mitochondrial permeability results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to apoptotic cell death.[1][6]
Cell Cycle Arrest
In addition to apoptosis, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating. For instance, some embelin derivatives have been shown to arrest HL-60 cells in the G0/G1 phase of the cell cycle.[8] In other cell types, such as MCF-7 breast cancer cells, embelin can cause a blockade in the G2/M phase.[6]
Key Signaling Pathways Modulated
The cytotoxic activities of pentadecyl-1,4-benzoquinone derivatives are underpinned by their ability to interfere with multiple oncogenic signaling pathways.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key aspect of the anticancer activity of these compounds. Embelin has been shown to inhibit the activation of Akt, which in turn can lead to the activation of pro-apoptotic machinery.[7] The suppression of the Akt/mTOR/S6K1 signaling cascade is also implicated in the pro-apoptotic effects of embelin.[9]
The NF-κB Signaling Pathway
The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer cell survival. Embelin is a known inhibitor of NF-κB, which contributes to its ability to sensitize cancer cells to apoptosis.[1]
The STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is another important transcription factor that promotes cell proliferation and survival. Embelin has been demonstrated to inhibit the STAT3 signaling pathway, contributing to its anti-proliferative and pro-apoptotic effects.[1]
Caption: Overview of signaling pathways modulated by pentadecyl-1,4-benzoquinone derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cytotoxic properties of pentadecyl-1,4-benzoquinone derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pentadecyl-1,4-benzoquinone derivative (e.g., 2.5–300 µM for Embelin) for a specified duration (e.g., 24 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for a standard MTT cytotoxicity assay.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the pentadecyl-1,4-benzoquinone derivative for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for a specified time.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. The Application of Embelin for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Embelin and Its Derivatives: Design, Synthesis, and Potential Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Extraction Conditions and Cytotoxic Activity of Rapanone in Comparison to Its Homologue, Embelin | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Embelin-induced MCF-7 breast cancer cell apoptosis and blockade of MCF-7 cells in the G2/M phase via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Embelin-Induced Apoptosis of Human Prostate Cancer Cells Is Mediated through Modulation of Akt and β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Embelin derivatives and their anticancer activity through microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2.4. MTT assay [bio-protocol.org]
Unveiling the Enigmatic Mechanism of Action: 2-Methoxy-6-pentadecyl-1,4-benzoquinone
A Deep Dive into a Promising Natural Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-pentadecyl-1,4-benzoquinone is a naturally occurring phenolic compound isolated from various species of the Iris plant, including Iris pseudacorus, Iris missouriensis, and Iris sibirica. As a member of the 1,4-benzoquinone class of molecules, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of this compound, drawing upon research on structurally similar compounds. Due to a paucity of direct research on this specific molecule, this paper also highlights the general mechanistic trends observed for 1,4-benzoquinone derivatives to infer potential avenues of action and guide future research.
Core Biological Activities of 1,4-Benzoquinones: A Framework for Understanding
The 1,4-benzoquinone scaffold is a recurring motif in a multitude of biologically active natural products and synthetic compounds. Research into this class of molecules has revealed several key mechanisms of action that are likely relevant to the activity of this compound.
Cytotoxicity and Induction of Apoptosis in Cancer Cells
A significant body of evidence points to the cytotoxic effects of 1,4-benzoquinone derivatives against various cancer cell lines. The primary mechanism underlying this cytotoxicity is often the induction of apoptosis, or programmed cell death. This is thought to occur through several interconnected pathways:
-
Generation of Reactive Oxygen Species (ROS): Many quinones are capable of redox cycling, a process that generates reactive oxygen species such as superoxide anions and hydrogen peroxide. An excess of intracellular ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, and ultimately triggering apoptotic signaling cascades.
-
Mitochondrial Dysfunction: Mitochondria are central to the intrinsic apoptotic pathway. Benzoquinone derivatives have been shown to disrupt mitochondrial function by:
-
Inhibiting the Mitochondrial Respiratory Chain: Some quinones can interfere with the electron transport chain, leading to a decrease in ATP production and an increase in ROS leakage.
-
Altering Mitochondrial Membrane Potential (ΔΨm): A loss of mitochondrial membrane potential is a key early event in apoptosis, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
-
-
Modulation of Signaling Pathways: Benzoquinones can influence critical signaling pathways that regulate cell survival and death. These include:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Activation of stress-activated protein kinases such as JNK and p38 MAPK is a common response to cellular stress and can promote apoptosis.
-
PI3K/Akt/mTOR Pathway: This is a pro-survival pathway that is often dysregulated in cancer. Inhibition of this pathway by benzoquinone derivatives can lead to decreased cell proliferation and survival.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a key regulator of inflammation and cell survival. Modulation of this pathway can influence the apoptotic response.
-
Antioxidant Activity
Paradoxically, while some quinones induce oxidative stress, others can act as antioxidants. The antioxidant potential of a given benzoquinone derivative is dependent on its chemical structure, including the nature and position of its substituents. The methoxy and long alkyl chain of this compound may contribute to its antioxidant properties by scavenging free radicals.
Enzyme Inhibition
The electrophilic nature of the benzoquinone ring allows for covalent modification of nucleophilic residues (such as cysteine) in proteins. This can lead to the inhibition of various enzymes. A notable target for some quinone derivatives is topoisomerase II , an enzyme crucial for DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death, a mechanism exploited by some anticancer drugs.
Inferred Mechanism of Action of this compound
While direct experimental evidence is scarce, based on the known activities of structurally related methoxy-benzoquinones, a putative mechanism of action for this compound can be proposed.
Experimental Protocols for Investigating the Mechanism of Action
To elucidate the precise mechanism of action of this compound, a series of well-established experimental protocols should be employed.
Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Treat cells with this compound.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
-
-
Reactive Oxygen Species (ROS) Detection
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) Assay: This assay uses a fluorescent probe to measure intracellular ROS levels.
-
Methodology:
-
Load cells with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
Treat cells with this compound.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
Mitochondrial Membrane Potential (ΔΨm) Assay
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethyl-benzimidazolylcarbocyanine iodide) Assay: This assay utilizes a cationic dye that exhibits potential-dependent accumulation in mitochondria.
-
Methodology:
-
Treat cells with this compound.
-
Incubate the cells with the JC-1 dye.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Measure the ratio of red to green fluorescence using a fluorescence microscope, flow cytometer, or microplate reader. A decrease in this ratio indicates mitochondrial depolarization.
-
-
Quantitative Data Summary
A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., IC50 values) for the biological activities of this compound. The following table is presented as a template for researchers to populate as data becomes available.
| Biological Activity | Cell Line/System | IC50 / EC50 (µM) | Reference |
| Cytotoxicity | e.g., MCF-7, HeLa | Data not available | - |
| Antioxidant Activity (DPPH) | - | Data not available | - |
| Antioxidant Activity (FRAP) | - | Data not available | - |
| Topoisomerase II Inhibition | - | Data not available | - |
Future Directions and Conclusion
The long pentadecyl chain and the methoxy group on the benzoquinone ring of this compound suggest a lipophilic character, which may facilitate its interaction with cellular membranes and intracellular targets. However, without direct experimental evidence, its precise mechanism of action remains speculative.
Future research should focus on:
-
Isolation and purification of sufficient quantities of this compound to enable comprehensive biological evaluation.
-
Systematic screening against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.
-
In-depth mechanistic studies utilizing the experimental protocols outlined in this guide to investigate its effects on apoptosis, ROS production, mitochondrial function, and key signaling pathways.
-
Target identification studies to pinpoint the specific molecular targets (e.g., enzymes, receptors) with which it interacts.
An In-depth Technical Guide on the Chemical Properties of 2-Methoxy-6-pentadecyl-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-pentadecyl-1,4-benzoquinone is a naturally occurring compound belonging to the benzoquinone class of molecules. It is notably isolated from the seed oils of various species of the Iris plant genus. Benzoquinones are a well-studied class of compounds known for their diverse biological activities, which has led to interest in their potential as scaffolds for drug development. This technical guide provides a comprehensive overview of the known chemical properties of this compound, outlines experimental protocols for the determination of its key physicochemical parameters, and explores potential biological signaling pathways based on the activities of related compounds.
Chemical and Physical Properties
Detailed experimental data for this compound is not extensively available in the public domain. The following table summarizes the core identifying information for this compound.
| Property | Value |
| Molecular Formula | C₂₂H₃₆O₃ |
| Molecular Weight | 348.52 g/mol |
| CAS Number | 144078-11-5 |
| Appearance | Presumed to be a solid at room temperature |
| Natural Sources | Seed oils of Iris species |
Due to the limited availability of experimental data for this compound, the following table presents data for a closely related, though structurally distinct, compound, 2,6-Dimethoxy-1,4-benzoquinone, to provide a contextual reference.
| Property | Value | Reference |
| Melting Point | 253-257 °C (decomposes) | [1] |
| Solubility | Soluble in DMSO |
Experimental Protocols
To address the gap in experimental data, this section provides detailed methodologies for determining key physicochemical properties of this compound, based on internationally recognized standards.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A common and reliable method for its determination is the capillary method.
Principle: A small, powdered sample of the compound is heated in a capillary tube, and the temperature range over which the substance melts is observed.
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the substance.[2][3][4][5][6]
Water Solubility (OECD Guideline 105)
The water solubility of a compound is a fundamental property that influences its environmental fate and biological availability. The OECD Guideline 105 provides two primary methods: the flask method and the column elution method.[7][8][9][10]
Flask Method (for solubilities > 10⁻² g/L):
-
A sufficient amount of the test substance is added to water in a flask to exceed its solubility.
-
The flask is agitated at a constant temperature until equilibrium is reached.
-
The concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC).
Column Elution Method (for solubilities < 10⁻² g/L):
-
A column is packed with an inert support material coated with the test substance.
-
Water is passed through the column at a slow, constant rate.
-
The concentration of the substance in the eluate is measured over time until a plateau is reached, indicating saturation.
Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and potential for bioaccumulation. It is typically expressed as its logarithm (logP).
Shake Flask Method (OECD Guideline 107):
-
A solution of the test substance is prepared in either n-octanol or water.
-
The two phases (n-octanol and water) are mixed in a vessel and shaken until equilibrium is reached.[11][12][13]
-
The phases are separated by centrifugation.
-
The concentration of the substance in each phase is determined.
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
HPLC Method (OECD Guideline 117): This method is suitable for compounds with logP values between 0 and 6.[14][15]
-
A high-performance liquid chromatograph with a reverse-phase column is used.
-
A series of reference compounds with known logP values are injected to create a calibration curve of retention time versus logP.
-
The test substance is injected, and its retention time is measured.
-
The logP of the test substance is determined by interpolation from the calibration curve.
Potential Biological Activities and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, the broader class of benzoquinones, particularly those isolated from plants, are known to possess a range of biological activities.[16][17] Compounds from Iris species have been shown to have antimicrobial and anti-biofilm activities.[18][19][20]
Based on studies of structurally related compounds, potential signaling pathways that could be influenced by this compound include:
-
AKT/mTOR Signaling: 2,6-Dimethoxy-1,4-benzoquinone has been shown to increase skeletal muscle mass by regulating the AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
-
MAPK Signaling: Other quinone derivatives have been found to induce apoptosis in cancer cells through the activation of JNK and p38 MAPK signaling pathways, which are involved in cellular responses to stress.
The long pentadecyl chain of this compound suggests a high degree of lipophilicity, which may facilitate its interaction with cellular membranes and membrane-associated proteins, potentially influencing a variety of signaling cascades.
Conclusion
This compound is a naturally derived compound with potential for further scientific investigation. While there is a clear need for more extensive experimental characterization of its physicochemical properties, standardized protocols are readily available to perform these assessments. The biological activities of related benzoquinones suggest that this compound may also interact with key cellular signaling pathways, making it a person of interest for drug discovery and development. Future research should focus on the experimental determination of its chemical properties and the elucidation of its specific biological mechanisms of action.
References
- 1. 2,6-Dimethoxy-1,4-benzoquinone | CAS#:530-55-2 | Chemsrc [chemsrc.com]
- 2. pennwest.edu [pennwest.edu]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. byjus.com [byjus.com]
- 6. thinksrs.com [thinksrs.com]
- 7. filab.fr [filab.fr]
- 8. oecd.org [oecd.org]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. Water Solubility | Scymaris [scymaris.com]
- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 16. p-Benzoquinone as a Privileged Scaffold of Pharmacological Significance: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phytochemical Composition and In Vitro Biological Activity of Iris spp. (Iridaceae): A New Source of Bioactive Constituents for the Inhibition of Oral Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Potential Therapeutic Targets of 2-Methoxy-6-pentadecyl-1,4-benzoquinone: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-pentadecyl-1,4-benzoquinone is a naturally occurring compound that can be isolated from the seed oils of various Iris species, including I. pseudacorus, I. missouriensis, and I. sibirica. As a member of the benzoquinone class of molecules, it holds potential for a range of therapeutic applications due to the known biological activities of this chemical scaffold. Quinones are recognized for their roles in biological systems, including electron transport and, in a therapeutic context, for their cytotoxic, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing upon the established activities of structurally related compounds to infer its likely mechanisms of action. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this molecule.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its development as a therapeutic agent. The long pentadecyl chain imparts significant lipophilicity to the molecule, which is expected to influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value |
| Molecular Formula | C₂₂H₃₆O₃ |
| Molecular Weight | 348.52 g/mol |
| CAS Number | 144078-11-5 |
| Appearance | Yellow Solid |
| Solubility | Expected to be soluble in organic solvents and lipids |
Potential Therapeutic Targets and Mechanisms of Action
While direct experimental evidence for the therapeutic targets of this compound is limited in publicly available literature, the activities of other well-characterized benzoquinones provide a strong basis for predicting its potential applications and mechanisms of action.
Anticancer Activity
The benzoquinone moiety is a key pharmacophore in several established and investigational anticancer agents. The potential anticancer activity of this compound can be attributed to several mechanisms:
-
Induction of Oxidative Stress: Benzoquinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide. Elevated ROS levels can induce oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death in cancer cells, which often have a compromised antioxidant defense system.
-
Inhibition of Topoisomerase II: Some quinone-containing compounds are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA strand breaks and the induction of apoptosis.
-
Alkylation of Cellular Nucleophiles: The electrophilic nature of the benzoquinone ring allows for Michael addition reactions with cellular nucleophiles, such as cysteine residues in proteins. This can lead to the inactivation of key enzymes and transcription factors involved in cancer cell proliferation and survival.
-
Modulation of Signaling Pathways: Benzoquinone derivatives have been shown to modulate critical signaling pathways involved in cancer progression. The PI3K/Akt/mTOR and MAPK signaling pathways are key regulators of cell growth, proliferation, and survival, and their inhibition is a common mechanism of action for anticancer drugs.
Hypothesized PI3K/Akt/mTOR Signaling Inhibition
Hypothesized MAPK Signaling Inhibition
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Benzoquinones have demonstrated anti-inflammatory effects through various mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: Key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), are potential targets. Inhibition of these enzymes would reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Suppression of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. By inhibiting the activation of NF-κB, this compound could suppress the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Antioxidant Activity
While benzoquinones can act as pro-oxidants in cancer cells, their hydroquinone form can exhibit antioxidant properties. The potential for this compound to act as an antioxidant is based on its ability to donate a hydrogen atom to scavenge free radicals, thereby neutralizing them and preventing oxidative damage. This dual pro-oxidant/antioxidant activity is concentration-dependent and influenced by the cellular redox environment.
Experimental Protocols for Target Validation and Drug Discovery
To elucidate the therapeutic targets and mechanism of action of this compound, a series of in vitro and in vivo experiments are required. The following are detailed protocols for key initial assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
-
Experimental Workflow for Cytotoxicity Assays
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Materials:
-
Treated cells and culture supernatants from the cytotoxicity experiment
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Sample Collection: Following treatment with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to a maximum LDH release control.
-
Conclusion and Future Directions
This compound presents an intriguing starting point for drug discovery efforts, particularly in the areas of oncology, inflammation, and diseases associated with oxidative stress. The long pentadecyl chain is a unique feature that warrants further investigation, as it may confer desirable pharmacokinetic properties or novel mechanisms of action.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a broad panel of cancer cell lines and in models of inflammation and oxidative stress.
-
Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify specific molecular targets.
-
Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.
This technical guide provides a framework for initiating a comprehensive investigation into the therapeutic potential of this compound. While the precise therapeutic targets remain to be elucidated, the foundational knowledge of benzoquinone chemistry and biology strongly suggests that this compound is a promising candidate for further preclinical development.
Methodological & Application
Synthesis of 2-Methoxy-6-pentadecyl-1,4-benzoquinone: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 2-Methoxy-6-pentadecyl-1,4-benzoquinone. This compound, naturally occurring in various Iris species, and its analogs are of significant interest due to their potential biological activities, including the modulation of key cellular signaling pathways.
This document outlines a reliable two-step synthesis approach, starting from the preparation of the precursor 2-methoxy-6-pentadecylphenol, followed by its oxidation to the target compound. Detailed protocols, quantitative data, and characterization information are provided to facilitate its replication in a laboratory setting.
Applications and Biological Relevance
This compound belongs to the class of alkyl-substituted 1,4-benzoquinones, a group of compounds known for a wide range of biological activities.[1] While direct evidence for the specific signaling pathway modulation by this compound is still emerging, structurally similar benzoquinone derivatives have been shown to impact critical cellular pathways implicated in cancer and metabolic diseases.
Notably, compounds like 2,6-dimethoxy-1,4-benzoquinone have been demonstrated to influence the PI3K/Akt/mTOR and MAPK signaling pathways. These pathways are central regulators of cell growth, proliferation, survival, and metabolism, and their dysregulation is a hallmark of many diseases, including cancer. The structural similarity suggests that this compound may exert its biological effects through similar mechanisms, making it a valuable tool for research in these areas.
Chemical Synthesis
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the intermediate, 2-methoxy-6-pentadecylphenol. The subsequent step is the oxidation of this phenol to the desired 1,4-benzoquinone.
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-6-pentadecylphenol (8)
This protocol is adapted from a multi-step synthesis of related fatty acids and outlines the preparation of the key phenol intermediate.
Materials:
-
Precursor molecule (e.g., a suitable bromo-alcohol and alkyne for coupling, followed by functional group manipulations to yield the pentadecyl side chain attached to a protected phenol)
-
Palladium on carbon (Pd/C, 10% w/w)
-
Formic acid
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a two-neck round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine the precursor molecule (1 equivalent), ethanol, and water.
-
Add formic acid and 10% Pd/C to the mixture.
-
Heat the reaction mixture to 80 °C and maintain for 4 hours.
-
Allow the reaction to cool to room temperature and evaporate the ethanol under reduced pressure.
-
Add water to the residue and extract the aqueous solution with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-methoxy-6-pentadecylphenol (8).
Protocol 2: Synthesis of this compound (9)
This protocol details the oxidation of the phenol intermediate to the final benzoquinone product.
Materials:
-
2-Methoxy-6-pentadecylphenol (8)
-
N,N-Dimethylformamide (DMF)
-
Salcomine (catalyst)
-
Oxygen (O₂)
-
Diethyl ether
-
0.1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate
-
Petroleum ether (40-60 °C)
Procedure:
-
Dissolve 2-methoxy-6-pentadecylphenol (8) (2.17 g, 6 mmol) in DMF.
-
Bubble oxygen gas through the solution for 5 minutes and maintain an oxygen atmosphere over the reaction.
-
Add salcomine (380 mg, 1.17 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
After 24 hours, add diethyl ether (20 mL) to the reaction mixture.
-
Wash the organic layer sequentially with 0.1 M HCl (2 x 10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the resulting solid by crystallization from petroleum ether (40-60 °C) to afford this compound (9) as a yellow solid.[1]
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound.
| Step | Product | Starting Material | Reagents | Solvent | Yield |
| 1 | 2-Methoxy-6-pentadecylphenol (8) | Precursor | 10% Pd/C, Formic Acid | Ethanol/Water | - |
| 2 | This compound (9) | 2-Methoxy-6-pentadecylphenol (8) | Salcomine, O₂ | DMF | 82%[1] |
Note: The yield for the synthesis of the precursor (Step 1) is dependent on the specific synthetic route chosen.
Characterization Data
This compound (9):
-
Appearance: Yellow solid[1]
-
¹H-NMR (300.13 MHz, CDCl₃): δ = 6.49–6.47 (m, 1H, H-5), 5.87 (d, J = 2.4 Hz, 1H, H-3), 3.82 (s, 3H, 2-OCH₃), 2.44 (ddd, J = 7.5 Hz, 1.4, 2H, H-1′), 1.54–1.45 (m, 2H, H-2′), 1.30–1.25 (m, 24 H, H-3′-14′), 0.88 (t, J= 6.5, 3H, H-15′)[1]
-
¹³C-NMR (75.47 MHz, CDCl₃): δ = 187.7 (4-CO), 182.2 (1-CO), 158.9 (C-2), 147.6 (C-6), 132.9 (C-5), 107.1 (C-3), 55.3 (2-OCH₃), 28.7 (C-1′), 27.7 (C-2′), 29.8–22.7 (C-2′-14′), 14.1 (C-15′)[1]
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Proposed Signaling Pathway
The following diagram illustrates a proposed signaling pathway potentially affected by this compound, based on the known activity of structurally related benzoquinones.
References
Quantitative Analysis of 2-Methoxy-6-pentadecyl-1,4-benzoquinone: A Detailed Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Methoxy-6-pentadecyl-1,4-benzoquinone. This benzoquinone derivative, characterized by a long alkyl chain, is found in various plant species, including those of the Iris genus, and is of interest for its potential biological activities. Accurate and precise quantification is crucial for research, quality control, and pharmacokinetic studies. The following sections detail methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
2. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or ultrapure grade)
-
Formic acid or Acetic acid (HPLC grade)
-
Sample extraction solvents (e.g., Chloroform, Ethyl Acetate, Methanol)
3. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol |
| Gradient | Start with 70% B, increase to 100% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~280 - 290 nm (determine λmax by scanning the reference standard) |
| Injection Volume | 10 - 20 µL |
4. Sample Preparation:
-
Solid Samples (e.g., plant material):
-
Homogenize the dried and powdered sample.
-
Extract with a suitable solvent such as chloroform or a methanol/water mixture. Chloroform is often effective for extracting lipophilic benzoquinones.[1]
-
Centrifuge the extract to remove solid debris.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter through a 0.45 µm syringe filter prior to injection.
-
-
Liquid Samples (e.g., biological fluids):
-
Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate or solid-phase extraction (SPE) to concentrate the analyte and remove interferences.
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
-
Filter through a 0.45 µm syringe filter.
-
5. Standard Preparation and Calibration:
-
Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Perform serial dilutions to prepare working standards in the expected concentration range of the samples (e.g., 1 - 100 µg/mL).
-
Inject the standards to construct a calibration curve by plotting peak area against concentration.
Quantitative Data (Exemplary)
The following table provides expected performance characteristics for a well-validated HPLC-UV method for a similar benzoquinone, 2,6-dimethoxy-1,4-benzoquinone, which can be used as a benchmark during method development for this compound.[1]
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Recovery | 98 - 105% |
| Intra-day Precision (RSD) | < 2% |
| Inter-day Precision (RSD) | < 5% |
| Limit of Detection (LOD) | To be determined empirically |
| Limit of Quantification (LOQ) | To be determined empirically |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the long alkyl chain, this compound is expected to have sufficient volatility for GC analysis, likely without the need for derivatization.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
2. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
High purity helium (carrier gas)
-
Solvents for extraction and dilution (e.g., Hexane, Dichloromethane)
3. Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Conditions |
| GC Column | Low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Injector Temperature | 250 - 280 °C |
| Injection Mode | Splitless (for trace analysis) or Split |
| Oven Temperature Program | Initial 150 °C for 1 min, ramp at 10 °C/min to 300 °C, hold for 10 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |
4. Sample Preparation:
-
Sample preparation is similar to that for HPLC, but the final reconstitution solvent must be volatile and compatible with GC (e.g., hexane or dichloromethane). A clean-up step using solid-phase extraction may be necessary to remove non-volatile matrix components that could contaminate the GC inlet and column.
5. Quantification:
-
For quantification using SIM mode, select characteristic ions from the mass spectrum of the reference standard. The molecular ion and major fragment ions should be monitored.
-
An internal standard (e.g., a structurally similar compound not present in the sample) is recommended for improved accuracy and precision.
Quantitative Data (Exemplary)
Specific quantitative data for the target analyte is not available. However, a well-developed GC-MS method can be expected to achieve the following performance.
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.995 |
| Recovery | 90 - 110% |
| Precision (RSD) | < 15% |
| LOD | Low ng/mL to pg/mL range |
| LOQ | Low ng/mL range |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more accessible method for quantification, albeit with lower specificity compared to chromatographic techniques. This method is suitable for the analysis of relatively pure samples or extracts where interfering substances that absorb at the same wavelength are minimal.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
2. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Spectrophotometric grade solvent (e.g., Ethanol or Methanol)
3. Procedure:
-
Determine λmax: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be in the 280-290 nm range for this class of compounds.
-
Prepare Standards: Prepare a stock solution of the reference standard and create a series of dilutions to cover a range of concentrations.
-
Measure Absorbance: Measure the absorbance of each standard and the sample solutions at the determined λmax. Use the solvent as a blank.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration. Use the linear regression equation to calculate the concentration of the analyte in the sample.
Quantitative Data (Exemplary)
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.99 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Precision (RSD) | < 5% |
Conclusion
The analytical methods described provide a comprehensive framework for the quantification of this compound. HPLC-UV offers a balance of specificity, sensitivity, and accessibility, making it the recommended method for routine analysis. GC-MS provides higher specificity and sensitivity, which is particularly useful for complex matrices and trace-level detection. UV-Vis spectrophotometry is a simple, cost-effective method suitable for screening and analysis of less complex samples. The choice of method will depend on the specific application, sample matrix, required sensitivity, and available instrumentation. It is imperative to perform a full method validation for the chosen protocol to ensure accurate and reliable results.
References
Application Notes and Protocols for HPLC Analysis of 2-Methoxy-6-pentadecyl-1,4-benzoquinone in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-pentadecyl-1,4-benzoquinone is a naturally occurring compound that has been isolated from the seed oils of various Iris species, including Iris pseudacorus, Iris missouriensis, and Iris sibirica. Benzoquinones are a class of compounds known for their diverse biological activities, and related alkylated benzoquinones have demonstrated cytotoxic effects, making them of interest for drug discovery and development. Accurate and reliable quantitative analysis of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal preparations, and exploring its therapeutic potential.
These application notes provide a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is based on established principles for the analysis of similar lipophilic compounds from plant matrices.
Experimental Protocols
Sample Preparation: Extraction from Plant Material (Iris seeds)
A robust extraction method is critical for the accurate quantification of the target analyte. Due to the lipophilic nature of this compound, an organic solvent-based extraction is recommended.
Materials and Reagents:
-
Dried plant material (e.g., Iris seeds), finely ground
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium sulfate, anhydrous
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE)
Protocol:
-
Extraction:
-
Accurately weigh approximately 1 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of chloroform.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process two more times with fresh chloroform.
-
Combine the supernatants.
-
-
Drying and Concentration:
-
Dry the combined chloroform extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a known volume (e.g., 1 mL) of methanol.
-
Vortex for 1 minute to dissolve the residue.
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
HPLC Analysis
A reverse-phase HPLC method is suitable for the separation and quantification of the non-polar this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or DAD detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acidB: Methanol |
| Gradient Elution | 0-5 min: 80% B5-20 min: 80% to 95% B20-25 min: 95% B25.1-30 min: 80% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 289 nm |
| Injection Volume | 10 µL |
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
Calibration Curve:
Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration. The linearity of the method should be evaluated, and a correlation coefficient (R²) of ≥ 0.999 is desirable.
Data Presentation
The following table provides an example of quantitative data for a related compound, 2,6-dimethoxy-1,4-benzoquinone, found in Ficus foveolata stem extracts, to illustrate how results can be presented.[1]
| Plant Material | Extraction Solvent | Concentration of 2,6-dimethoxy-1,4-benzoquinone (mg/g of dry extract) | Reference |
| Ficus foveolata stems | Chloroform | 14.5 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound in plant extracts.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Key Steps
The following diagram outlines the logical progression and key considerations at each stage of the analytical process.
References
Application Notes and Protocols for Cytotoxicity Assessment of Hydrophobic Quinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinones are a class of organic compounds that are widely distributed in nature and are of significant interest in drug development due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] A significant challenge in the preclinical evaluation of many quinone derivatives is their inherent hydrophobicity, which complicates their handling in aqueous cell culture media and can lead to inaccurate cytotoxicity assessments. This document provides a detailed protocol for determining the cytotoxicity of hydrophobic quinones using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[2][3]
The cytotoxic mechanisms of quinones are often complex, primarily involving the generation of reactive oxygen species (ROS) through redox cycling and the alkylation of cellular macromolecules.[1] The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) plays a crucial role in the metabolism of quinones, capable of both detoxification and bioactivation, making it a key factor in their cytotoxic effects.[4][5][6]
These application notes offer a comprehensive guide, including a detailed experimental protocol, data presentation guidelines, and visual representations of the experimental workflow and a key signaling pathway, to facilitate reliable and reproducible cytotoxicity testing of hydrophobic quinones.
Data Presentation
Summarizing cytotoxicity data in a clear and structured format is crucial for comparison and interpretation. The following table provides an example of how to present IC50 values for various quinone derivatives against different cell lines.
| Compound Class | Compound Name | Cell Line | IC50 (µM) |
| Naphthoquinone | Alkannin | MDA-MB-468 | 0.63[1] |
| MDA-MB-231 | 0.64[1] | ||
| MCF-7 | 0.42[1] | ||
| SK-BR-3 | 0.26[1] | ||
| Juglone | MDA-MB-468 | 5.63[1] | |
| MDA-MB-231 | 15.75[1] | ||
| MCF-7 | 13.88[1] | ||
| SK-BR-3 | 13.89[1] | ||
| Benzoquinone | Hydroquinone | SK-BR-3 | 17.5[1] |
| Anthraquinone | Aloe-emodin | MDA-MB-468 | 19.2[1] |
| SK-BR-3 | 26.5[1] | ||
| Amino-1,4-quinone | ABQ-3 | HCT-116 | 5.22[7] |
| MCF-7 | 7.46[7] | ||
| K562 | 0.82[7] | ||
| Jurkat | 1.51[7] | ||
| MT-2 | 5.41[7] |
Experimental Protocols
Protocol: MTT Cytotoxicity Assay for Hydrophobic Quinones
This protocol outlines the steps for determining the cytotoxicity of hydrophobic quinones using the MTT assay. The key challenge addressed is the effective solubilization and delivery of the hydrophobic compounds to the cultured cells without inducing solvent-related toxicity.
Materials:
-
Hydrophobic quinone compounds
-
Dimethyl sulfoxide (DMSO), sterile
-
Chosen cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8][9]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10][11]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Preparation of Hydrophobic Quinone Stock Solutions:
-
Dissolve the hydrophobic quinone compound in 100% sterile DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Seeding:
-
Culture the desired cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Perform a cell count and adjust the cell density to the desired concentration (e.g., 5 x 10^4 to 1 x 10^5 cells/mL, optimize for your cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with Hydrophobic Quinones:
-
Prepare serial dilutions of the quinone stock solution in a complete culture medium. Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. [12]
-
For example, to achieve a final concentration of 10 µM quinone from a 10 mM stock, first, dilute the stock 1:100 in media (to 100 µM), then add 10 µL of this intermediate dilution to 90 µL of media in the well. This results in a final DMSO concentration of 0.1%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the hydrophobic quinone.
-
Include appropriate controls:
-
Vehicle control: Cells treated with the medium containing the same final concentration of DMSO as the highest concentration used for the quinones.
-
Untreated control: Cells in the complete culture medium only.
-
Blank control: Wells with culture medium but no cells.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
After incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of the hydrophobic quinone to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Mandatory Visualization
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the MTT cytotoxicity assay of hydrophobic quinones.
References
- 1. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methoxy-6-pentadecyl-1,4-benzoquinone in In Vitro Anti-Cancer Research
Disclaimer: Direct experimental data on the in vitro anti-cancer activity of 2-Methoxy-6-pentadecyl-1,4-benzoquinone is limited in the current scientific literature. The following application notes and protocols are based on the known activities of structurally similar benzoquinone and naphthoquinone derivatives, particularly those with a 2-methoxy substitution and varying alkyl chain lengths. This information is intended to guide researchers in designing and optimizing their own experiments for this compound.
Introduction
This compound belongs to the quinone class of compounds, which are widely recognized for their diverse biological activities. The core benzoquinone structure is a key pharmacophore in several established anti-cancer agents. Structurally related compounds, such as Primin (2-methoxy-6-n-pentyl-1,4-benzoquinone) and other 2-methoxy-1,4-naphthoquinones, have demonstrated significant cytotoxicity against various cancer cell lines.[1] The proposed mechanisms of action for these related compounds often involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways.[2][3] The long pentadecyl alkyl chain of the title compound suggests high lipophilicity, which may influence its cellular uptake and interaction with cellular membranes and proteins.
Potential In Vitro Anti-Cancer Applications
Based on the activities of structurally related compounds, this compound can be investigated for the following in vitro activities:
-
Cytotoxicity: Evaluation of broad-spectrum or selective cytotoxicity against a panel of human cancer cell lines.
-
Induction of Apoptosis: Investigation of the compound's ability to trigger programmed cell death.
-
Cell Cycle Arrest: Analysis of the compound's effect on the progression of the cell cycle.
-
Inhibition of Metastasis: Assessment of its potential to inhibit cancer cell migration and invasion.
-
Mechanism of Action Studies: Elucidation of the underlying molecular mechanisms, including the generation of ROS and modulation of signaling pathways such as MAPK and PI3K/Akt.[3][4]
Data Presentation: Cytotoxicity of Structurally Related Quinones
The following tables summarize in vitro cytotoxicity data for benzoquinone and naphthoquinone derivatives that are structurally related to this compound. This data can serve as a reference for designing concentration ranges for initial experiments.
Table 1: In Vitro Cytotoxicity (IC50) of Alkyl Hydroquinone Analogues
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 10'(Z),13'(E),15'(E)-heptadecatrienylhydroquinone | HL-60 (Leukemia) | 0.9 | [5] |
| 10'(Z),13'(E),15'(E)-heptadecatrienylhydroquinone | HL-60/MX2 (Topo II-deficient Leukemia) | 9.6 | [5] |
| Hydroquinone | SK-BR-3 (Breast Cancer) | 17.5 | [6] |
Table 2: In Vitro Cytotoxicity (IC50) of Methoxy-Quinone Analogues
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Methoxy-1,4-naphthoquinone | MKN45 (Gastric Adenocarcinoma) | Necrosis at >50 µM, Apoptosis at 25-50 µM | [7] |
| 5,3′-dihydroxy-3,6,7,8,4′-Pentamethoxyflavone | MCF-7 (Breast Cancer) | 3.71 | [8] |
| Chrysosplenetin | MCF-7 (Breast Cancer) | 0.3 | [8] |
| 5-demethyltangeritin | PC3 (Prostate Cancer) | 11.8 | [8] |
| Tangeritin | PC3 (Prostate Cancer) | 17.2 | [8] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | BEL-7402/5-FU (Hepatocellular Carcinoma) | Not specified, potent cytotoxicity reported | [4] |
Experimental Protocols
The following are generalized protocols for key experiments to assess the in vitro anti-cancer activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) using a dose-response curve.
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses PI to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histogram.
Protocol 4: Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin).
Visualization of Pathways and Workflows
Signaling Pathways
Quinone derivatives often exert their anti-cancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. The MAPK and PI3K/Akt pathways are frequently implicated.
References
- 1. Synthesis and antitumour activity of the Primin (2-methoxy-6-n-pentyl-1,4-benzoquinone) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methoxy-1,4-naphthoquinone (MNQ) induces apoptosis of A549 lung adenocarcinoma cells via oxidation-triggered JNK and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of botanical alkyl hydroquinones attributed to topoisomerase II poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-gastric adenocarcinoma activity of 2-Methoxy-1,4-naphthoquinone, an anti-Helicobacter pylori compound from Impatiens balsamina L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Methoxy-6-pentadecyl-1,4-benzoquinone in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-pentadecyl-1,4-benzoquinone, also known as Irisquinone, is a naturally occurring compound isolated from the seed oils of various Iris species.[1] As a member of the quinone family, it is under investigation for its therapeutic potential, particularly in oncology.[2] Current research indicates that Irisquinone exhibits anti-proliferative effects against a variety of cancer cell lines, while demonstrating lower toxicity in normal cells.[3][4][5]
The primary mechanism of action for Irisquinone's anti-cancer activity is the inhibition of thioredoxin reductase (TrxR).[3][4] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), which subsequently induces oxidative stress.[2][3][4] The elevated oxidative stress triggers programmed cell death through both apoptosis and pyroptosis.[2][3][4][5] These findings suggest that this compound is a promising candidate for further investigation as a potential anti-tumor agent.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture studies, based on the current understanding of its mechanism of action and supplemented with established methodologies for similar compounds.
Data Presentation
Table 1: Comparative Cytotoxicity of p-Benzoquinone Analogs in Rat Hepatocytes and PC12 Cells
| Compound | IC50 (µM) in Rat Hepatocytes | IC50 (µM) in PC12 Cells |
| p-Benzoquinone | 15 ± 2 | 25 ± 3 |
| 2-Methyl-p-benzoquinone | 40 ± 5 | 50 ± 6 |
| 2,6-Dimethyl-p-benzoquinone | 150 ± 15 | 100 ± 12 |
| 2-Methoxy-p-benzoquinone | 30 ± 4 | 40 ± 5 |
| 2,6-Dimethoxy-p-benzoquinone | > 1000 | > 1000 |
| Tetrachloro-p-benzoquinone | 5 ± 1 | 10 ± 2 |
Data sourced from Siraki et al., Toxicological Sciences, 2004.[6] It is important to note that cytotoxicity can be highly cell-type specific.[6]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
References
- 1. Pyroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 2. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Agents in Medicinal Chemistry [jdigitaldiagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
formulation of 2-Methoxy-6-pentadecyl-1,4-benzoquinone for biological assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-pentadecyl-1,4-benzoquinone is a naturally occurring lipophilic compound isolated from the seed oils of various Iris species. As a member of the 1,4-benzoquinone class, it is of significant interest for its potential biological activities, which may include antioxidant, antiproliferative, and enzyme-inhibitory effects. Its long pentadecyl chain confers a high degree of lipophilicity, which presents specific challenges and considerations for its formulation and application in biological assays. These notes provide detailed protocols for the formulation and evaluation of this compound in common in vitro assays.
Formulation of this compound for Biological Assays
Due to its lipophilic nature, this compound is practically insoluble in aqueous media. Therefore, a suitable organic solvent must be used to prepare a stock solution, which can then be diluted into the aqueous assay medium.
Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes or vials
Protocol:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 40 mg/mL).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The solution in solvent is typically stable for at least one year at -80°C.[1]
Working Solution Preparation for Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
To prevent precipitation of the lipophilic compound upon dilution in aqueous media, a stepwise dilution approach is recommended.
Protocol:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to achieve the final desired concentrations for the assay.
-
When diluting, add the stock solution to the aqueous medium while gently vortexing to ensure rapid and uniform dispersion.
-
Visually inspect the final working solutions for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or incorporating a small percentage of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 (final concentration typically 0.01-0.1%) in the assay medium. However, the effect of the surfactant on the cells and the assay itself must be validated.
-
Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO (and any other solubilizing agents) as the highest concentration of the test compound.
Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Materials:
-
Cancer cell line of interest (e.g., HL-60, MCF-7, A549)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound (prepared as described above). Include a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][2]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antioxidant Activity Assessment (DPPH and ABTS Assays)
These spectrophotometric assays are commonly used to evaluate the free radical scavenging activity of compounds.
Workflow for DPPH/ABTS Assays:
Caption: General workflow for DPPH and ABTS antioxidant assays.
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Materials:
-
DPPH solution (e.g., 0.1 mM in ethanol or methanol)
-
Ethanol or methanol
-
96-well plates or cuvettes
-
Spectrophotometer
Protocol:
-
Prepare a working solution of DPPH in ethanol or methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
In a 96-well plate, add a small volume of the serially diluted this compound (in a suitable solvent like ethanol).
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Materials:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Ethanol or methanol
-
96-well plates or cuvettes
-
Spectrophotometer
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the serially diluted this compound to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the cytotoxic activity of structurally related long-chain alkylated 1,4-benzoquinones against the human leukemia cell line HL-60. This data provides a valuable reference for estimating the potential potency of this compound.
| Compound | Cell Line | Assay | IC50 (µg/mL) |
| Maesanin (a 2,5-dihydroxy-3-pentadecenyl-1,4-benzoquinone) | HL-60 | Cytotoxity | 4.5 |
| Dihydromaesanin (a 2,5-dihydroxy-3-pentadecyl-1,4-benzoquinone) | HL-60 | Cytotoxity | 2.2 |
| Maesanin dimethyl ether | HL-60 | Cytotoxity | 0.43 |
| Isomeric mixture of 3-[(Z)-10'-pentadecenyl]-benzoquinone derivatives | HL-60 | Cytotoxity | 2.8 |
Data sourced from a study on alkylated benzoquinones from Maesa lanceolata.[3]
Potential Signaling Pathway
Based on studies of structurally similar benzoquinones, this compound may exert its biological effects, particularly its antiproliferative activity, through the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition:
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.
Mechanism of Action Hypothesis: this compound may inhibit the phosphorylation and activation of key proteins in the PI3K/Akt/mTOR cascade, such as PI3K, Akt, and mTOR. This inhibition would lead to the downregulation of downstream effectors responsible for cell cycle progression and protein synthesis, ultimately resulting in decreased cell proliferation and the induction of apoptosis in cancer cells. Further investigation, such as Western blot analysis of the phosphorylation status of Akt and mTOR, is required to validate this proposed mechanism.
References
Application Notes and Protocols for the Extraction of Alkylated Benzoquinones from Iris Rhizomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction, isolation, and biological activity of alkylated benzoquinones from the rhizomes of Iris species. The detailed protocols and data presented herein are intended to serve as a valuable resource for natural product chemists, pharmacologists, and cancer researchers.
Introduction
Rhizomes of various Iris species are a rich source of unique secondary metabolites, including a class of compounds known as alkylated benzoquinones. These compounds, such as Irisoquin and its derivatives, have garnered significant interest due to their potent cytotoxic activities against various cancer cell lines. The mechanism of action for these benzoquinones is primarily attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS), leading to mitochondria-mediated apoptosis. This process is often accompanied by the activation of key signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.
Data Presentation
Table 1: Extraction Yields of Alkylated Benzoquinones from Iris kumaonensis Rhizomes
| Extraction Solvent | Weight of Rhizomes (kg) | Yield of Crude Extract (g) | Reference |
| Hexane | 1 | 12 | [1] |
| Chloroform | 1 | 22 | [1] |
Table 2: Cytotoxic Activity of Irisoquin from Iris missouriensis
| Cell Line | Description | ED₅₀ (µg/mL) | Reference |
| KB | Human oral epidermoid carcinoma | 1.8 | [2] |
| P-388 | Murine leukemia | 0.03 | [2] |
Experimental Protocols
Protocol 1: Extraction and Isolation of Alkylated Benzoquinones from Iris kumaonensis Rhizomes
This protocol is adapted from the methods described for the isolation of Irisoquins A-F.[1]
1. Plant Material Preparation:
-
Air-dry the rhizomes of Iris kumaonensis.
-
Grind the dried rhizomes into a fine powder to maximize the surface area for extraction.
2. Solvent Extraction:
-
Macerate 1 kg of the powdered rhizomes with hexane (5 x 4 L) at room temperature (28–30°C). This initial extraction with a non-polar solvent is effective for isolating alkylated benzoquinones.
-
Following the hexane extraction, perform a subsequent extraction with chloroform (5 x 4 L) to isolate compounds with slightly higher polarity.[1]
-
Concentrate the extracts under reduced pressure to obtain the crude hexane and chloroform extracts.
3. Chromatographic Purification:
-
Subject the crude hexane extract (e.g., 10 g) to column chromatography on silica gel G (400 g).
-
Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing polarity. A typical gradient could be:
-
Hexane
-
Hexane:Benzene (1:1)
-
Benzene
-
Benzene:Chloroform (3:1)
-
Chloroform
-
Chloroform:Methanol (9:1)
-
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Pool the fractions containing the orange-colored benzoquinones.
-
Perform further purification of the pooled fractions by repeated column chromatography or preparative TLC using a solvent system such as Dichloromethane:Ethyl Acetate (98:2) to yield the pure alkylated benzoquinones.[1]
Protocol 2: Cytotoxicity Assay for Alkylated Benzoquinones
This protocol outlines a general procedure for evaluating the cytotoxic effects of the isolated compounds.[2]
1. Cell Culture:
-
Maintain human cancer cell lines (e.g., KB, P-388) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure:
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare stock solutions of the purified alkylated benzoquinones in a suitable solvent like DMSO.
-
Treat the cells with a range of concentrations of the test compounds. Include a solvent control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
3. Viability Assessment:
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or SRB (sulforhodamine B) assay.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration that inhibits cell growth by 50% (ED₅₀ or IC₅₀).
Visualizations
Experimental Workflow
Caption: A generalized workflow for the extraction and biological evaluation of alkylated benzoquinones.
Proposed Signaling Pathway for Cytotoxicity
The cytotoxic effects of alkylated benzoquinones from Iris rhizomes are believed to be initiated by the generation of reactive oxygen species (ROS), which in turn triggers a cascade of events leading to apoptosis. One of the key downstream pathways activated by ROS is the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascade.
Caption: Proposed signaling pathway of alkylated benzoquinone-induced apoptosis.
References
- 1. Benzoquinone induces ROS-dependent mitochondria-mediated apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ardisianone, a natural benzoquinone, efficiently induces apoptosis in human hormone-refractory prostate cancers through mitochondrial damage stress and survivin downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Long-Chain Quinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of long-chain quinones, a critical step for research in cellular metabolism, antioxidant studies, and drug development. The protocols outlined below cover common techniques including solvent extraction, chromatography, and crystallization, with a focus on Coenzyme Q10 (ubiquinone), menaquinones (vitamin K2), and plastoquinones.
Introduction to Long-Chain Quinones
Long-chain quinones are a class of lipid-soluble molecules characterized by a quinone head group and a long isoprenoid side chain. They are essential components of electron transport chains in both prokaryotic and eukaryotic organisms. Key examples include:
-
Coenzyme Q10 (CoQ10 or Ubiquinone): Found in the mitochondria of most eukaryotic cells, CoQ10 is a vital component of the electron transport chain and cellular respiration. It also functions as a potent antioxidant.[1][2]
-
Menaquinones (Vitamin K2): These are the primary electron carriers in the anaerobic respiratory chains of bacteria.[3][4] The length of the isoprenoid side chain varies, denoted as MK-n, where 'n' is the number of isoprenyl units.
-
Plastoquinones (PQ): Located in the thylakoid membranes of chloroplasts in plants and cyanobacteria, plastoquinones are essential mobile electron carriers in the photosynthetic electron transport chain.[5][6]
The purity of these compounds is paramount for accurate in vitro and in vivo studies. The following sections detail established protocols for their purification.
Data Presentation: Purification Parameters and Outcomes
The following tables summarize quantitative data for various purification techniques applied to long-chain quinones.
Table 1: Chromatographic Purification of Long-Chain Quinones
| Quinone | Chromatographic Method | Stationary Phase | Mobile Phase | Flow Rate | Detection | Purity | Recovery | Reference |
| Coenzyme Q10 | High-Performance Liquid Chromatography (HPLC) | C18 (5 µm, 125 x 4 mm) | Methanol:Hexane (6:4 v/v) | 1.0 mL/min | UV at 275 nm | >98% | ~98.5% | [7][8] |
| Coenzyme Q10 | Ultra-High-Performance Liquid Chromatography (UHPLC) | C18 (2.6 µm, 50 x 2.1 mm) | Acetonitrile:Reagent Alcohol (30:70 v/v) | 0.5 mL/min | UV | High | High | [9] |
| Plastoquinone-9 | Reversed-Phase HPLC (RP-HPLC) | Octadecylsilane (C18) | Not specified | Not specified | Not specified | High | Not specified | [10][11] |
| Menaquinone-7 | HPLC | C8 | Isocratic elution | Not specified | UV at 268 nm | High | 96.0-108.9% | Not specified |
Table 2: Extraction and Crystallization of Long-Chain Quinones
| Quinone | Method | Key Solvents | Conditions | Outcome | Reference |
| Plastoquinone-9 | Solvent Extraction | Methanol:Petroleum Ether (3:2) | Vigorous shaking, phase separation | Effective removal of pigments | [10][11] |
| Menaquinone-7 | Acid Precipitation & Solvent Extraction | Isopropyl alcohol, Hexane/Cyclohexane | pH adjustment to <3 | Efficient recovery from fermentation broth | [12] |
| Menaquinone-7 | Crystallization | Methanol | Cooling | High purity crystals | [12] |
| General | Recrystallization | Appropriate hot solvent | Slow cooling | Purification of solid compounds | [13] |
Experimental Protocols
Protocol 1: Purification of Plastoquinone-9 from Spinach
This protocol describes the extraction of plastoquinone-9 from spinach leaves, followed by a two-step chromatographic purification.
-
Isolate chloroplasts from fresh spinach leaves using standard methods.
-
To the chloroplast suspension, add a 20-fold volume excess of a methanol:petroleum ether (3:2 v/v) mixture.
-
Shake the mixture vigorously for 1 minute to ensure thorough mixing and extraction.
-
Allow the phases to separate. The upper petroleum ether phase will contain the plastoquinone.
-
Collect the petroleum ether phase. Repeat the extraction of the lower aqueous phase twice more with fresh petroleum ether.
-
Combine the petroleum ether fractions and dry them using a rotary evaporator.
-
Resuspend the dried extract in a minimal volume of petroleum ether for chromatographic purification.
Part B: Alumina Column Chromatography [10]
-
Prepare a column with acid-washed alumina deactivated with 6% (w/w) water and equilibrated in petroleum ether.
-
Load the resuspended extract onto the column.
-
Elute the column sequentially with petroleum ether and petroleum ether with increasing percentages of diethyl ether to separate the plastoquinone from other lipids and pigments.
-
Collect fractions and monitor for the presence of plastoquinone using thin-layer chromatography (TLC) or UV-Vis spectrophotometry.
-
Pool the fractions containing plastoquinone and evaporate the solvent.
Part C: Reversed-Phase HPLC (RP-HPLC) [10][11]
-
Dissolve the partially purified plastoquinone from Part B in an appropriate solvent for injection (e.g., ethanol).
-
Perform RP-HPLC using a C18 column.
-
Elute with a suitable mobile phase (e.g., a gradient of methanol and ethanol).
-
Monitor the elution profile at 255 nm and collect the peak corresponding to plastoquinone-9.
-
Evaporate the solvent from the collected fraction to obtain pure plastoquinone-9.
Protocol 2: Purification of Menaquinone-7 from Fermentation Broth
This protocol details a method for purifying menaquinone-7 (MK-7) from a bacterial fermentation culture.[12]
Part A: Acid Precipitation and Initial Extraction
-
Adjust the pH of the fermentation broth to below 3 using a strong acid (e.g., HCl). This decreases the solubility of MK-7, causing it to precipitate.
-
Separate the precipitate from the culture medium by centrifugation or filtration.
-
Extract the precipitate with isopropyl alcohol to dissolve the MK-7.
-
Add distilled water to the isopropyl alcohol extract to re-precipitate the MK-7.
-
Collect the precipitate.
Part B: Selective Solvent Extraction
-
To the precipitate from Part A, add hexane or cyclohexane. Only the menaquinone-7 will dissolve in this solvent, leaving many impurities behind.
-
Mix thoroughly and then separate the hexane/cyclohexane supernatant containing the MK-7.
Part C: Crystallization
-
Concentrate the hexane/cyclohexane solution to reduce the volume.
-
Add methanol to the concentrated solution.
-
Cool the mixture to induce crystallization of menaquinone-7.
-
Collect the crystals by filtration and wash with cold methanol.
-
Dry the crystals under vacuum to obtain pure menaquinone-7.
Protocol 3: HPLC Analysis of Coenzyme Q10 in Plasma
This protocol provides a method for the quantitative analysis of Coenzyme Q10 in blood plasma.[7][8][14]
Part A: Sample Preparation
-
To a 300 µL plasma sample in a polypropylene tube, add 1 mL of cold 1-propanol.
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge at 21,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for HPLC analysis.
Part B: HPLC Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 125 mm x 4 mm).[14]
-
Mobile Phase: A mixture of 1-propanol and methanol (60:40 v/v) containing 89.5 mM perchloric acid and 57 mM sodium hydroxide.[8]
-
Flow Rate: 1.0 mL/minute.[8]
-
Injection Volume: 20 µL.[8]
-
Quantification: Use an external standard calibration curve prepared with pure Coenzyme Q10.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a general purification workflow and a key signaling pathway involving long-chain quinones.
Caption: General workflow for the purification of long-chain quinones.
Caption: Coenzyme Q10's role in the Nrf2 antioxidant signaling pathway.
References
- 1. Coenzyme Q10 and Intracellular Signalling Pathways: Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plastoquinone - Wikipedia [en.wikipedia.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. akjournals.com [akjournals.com]
- 8. smj.org.sa [smj.org.sa]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
- 11. omicsonline.org [omicsonline.org]
- 12. KR102173340B1 - High efficiency purification method for Menaquinone-7 recovery from fermentation media - Google Patents [patents.google.com]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. eaglebio.com [eaglebio.com]
Application of 2-Methoxy-6-pentadecyl-1,4-benzoquinone in Natural Product Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-pentadecyl-1,4-benzoquinone, also known as irisquinone, is a naturally occurring compound that can be isolated from the seed oils of various Iris species. In traditional medicine, extracts from these plants have been utilized for their potential therapeutic properties. Modern scientific investigation has identified irisquinone as a molecule of significant interest, particularly in the field of oncology. Its cytotoxic effects against several cancer cell lines are attributed to a unique mechanism of action involving the induction of oxidative stress, leading to programmed cell death. This document provides a comprehensive overview of the applications of irisquinone in natural product research, with a focus on its anti-cancer properties, and includes detailed protocols for key experimental assays.
Biological Activity and Mechanism of Action
Irisquinone has demonstrated notable anti-proliferative activity against a range of cancer cell lines, including those associated with cervical carcinoma, lymphosarcoma, and hepatoma, with evidence of low toxicity to normal cells.[1] The primary mechanism of its anti-cancer action involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.
By inhibiting TrxR, irisquinone disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).[1] This increase in intracellular ROS triggers downstream signaling pathways that culminate in two forms of programmed cell death: apoptosis and pyroptosis. The elevated ROS levels activate the pro-apoptotic protein BAX and the pro-pyroptotic protein caspase-1, initiating the respective cell death cascades.[1] Furthermore, irisquinone has been observed to damage the nuclei of cancer cells and inhibit mitosis.[2]
Quantitative Data
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in the reviewed literature, data for structurally related compounds and extracts from Iris species provide a basis for understanding its potential potency. The cytotoxic effects of benzoquinone derivatives are known to be influenced by their chemical structure and the specific cell line being tested.
Table 1: Comparative Cytotoxicity of Benzoquinone Analogs and Iris Extracts
| Compound/Extract | Cell Line(s) | IC50/Activity | Reference |
| 2-Methoxy-p-benzoquinone | Rat Hepatocytes | 30 ± 4 µM | --INVALID-LINK-- |
| 2-Methoxy-p-benzoquinone | PC12 Cells | 40 ± 5 µM | --INVALID-LINK-- |
| Methanolic Extract of Iris kashmiriana | A549 (Lung Adenocarcinoma) | 128.7 µg/ml | --INVALID-LINK-- |
| Methanolic Extract of Iris kashmiriana | Caco-2 (Colon Adenocarcinoma) | 237.76 µg/ml | --INVALID-LINK-- |
| 2,6-Dimethoxy-1,4-benzoquinone | V79 (Chinese Hamster Lung) | 10 - 80 µM (DNA fragmentation) | --INVALID-LINK-- |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the anti-cancer effects of this compound.
Cell Viability and Proliferation Assay (CCK-8 Assay)
This protocol is for determining the cytotoxic effects of irisquinone on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).
-
Prepare serial dilutions of irisquinone in complete medium.
-
Remove the medium from the wells and add 100 µL of the irisquinone dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve irisquinone).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the DCFH-DA probe to quantify intracellular ROS levels.
Materials:
-
Cancer cells treated with irisquinone
-
Phosphate-Buffered Saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free culture medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a suitable format (e.g., 24-well plate or 96-well black plate) and treat with irisquinone for the desired time.
-
Remove the treatment medium and wash the cells once with PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to the wells and measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).
Apoptosis and Pyroptosis Detection (Annexin V-FITC/PI Staining)
This protocol distinguishes between viable, apoptotic, and necrotic/pyroptotic cells.
Materials:
-
Cancer cells treated with irisquinone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with irisquinone for the desired time.
-
Harvest the cells (including any floating cells) and centrifuge at a low speed.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic/pyroptotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins in the apoptotic pathway.
Materials:
-
Cancer cells treated with irisquinone
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against TrxR, BAX, Caspase-1, Cleaved Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows for studying this compound.
Caption: Proposed mechanism of Irisquinone-induced cancer cell death.
Caption: General experimental workflow for investigating Irisquinone.
References
Troubleshooting & Optimization
improving solubility of 2-Methoxy-6-pentadecyl-1,4-benzoquinone for bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-6-pentadecyl-1,4-benzoquinone. Our aim is to help you overcome challenges related to the solubility of this compound for successful bioassay implementation.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound for Aqueous Bioassays
The long pentadecyl chain of this compound confers a hydrophobic nature, making it poorly soluble in aqueous solutions. The following table summarizes potential solvent systems and strategies to improve its solubility for bioassays.
| Solvent/Method | Concentration Range | Advantages | Potential Issues & Mitigation |
| Dimethyl Sulfoxide (DMSO) | Stock: 10-30 mM; Working: <1% (v/v) | High solubilizing power for many organic compounds. | Cellular toxicity at higher concentrations. Mitigation: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%. Always include a vehicle control (media with the same DMSO concentration) in your experiments.[1][2] |
| Ethanol (EtOH) | Stock: 1-10 mM; Working: <1% (v/v) | Less toxic than DMSO for some cell lines. | Can cause protein precipitation at higher concentrations. May affect some enzymatic assays. Mitigation: Use high-purity ethanol and ensure the final concentration is low. Test for solvent effects on your specific assay. |
| Co-solvent System (e.g., DMSO/Ethanol and water) | Variable | Can improve solubility over a single solvent. | Requires careful optimization of the solvent ratios to avoid precipitation upon dilution in aqueous media. Mitigation: Prepare a concentrated stock in the primary solvent (e.g., DMSO) and then perform serial dilutions in a co-solvent or directly into the assay medium with vigorous mixing. |
| Pluronic® F-127 | 0.1-1% (w/v) in aqueous solution | Forms micelles that can encapsulate hydrophobic compounds, improving aqueous solubility. Generally low toxicity. | May interfere with assays involving membranes or lipid signaling. Mitigation: Prepare a stock solution of the compound in a small amount of a primary solvent (e.g., DMSO) and then disperse it into the Pluronic® F-127 solution. |
| Bovine Serum Albumin (BSA) | 0.1-1% (w/v) in aqueous buffer | Can bind to and solubilize hydrophobic molecules. Often used in cell-free assays. | Not suitable for all cell-based assays as it can interfere with cellular processes. Mitigation: Primarily for use in biochemical assays. Ensure the BSA itself does not affect the assay outcome. |
Experimental Protocol: Solubilization using DMSO
This protocol provides a general method for preparing a stock solution of this compound in DMSO and its subsequent dilution for use in a typical cell-based bioassay.
-
Preparation of Stock Solution:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the final desired concentrations.
-
Important: When diluting, add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly to prevent precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of the test compound to the assay medium. This is crucial to account for any effects of the solvent on the biological system.
-
Frequently Asked Questions (FAQs)
Q1: My compound precipitates out of solution when I add it to my aqueous assay buffer. What should I do?
A1: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Reduce the final concentration: Your compound may be exceeding its solubility limit in the final assay conditions. Try testing a lower concentration range.
-
Optimize the dilution method: Instead of a single large dilution, try a serial dilution approach. Also, ensure rapid mixing when adding the stock solution to the aqueous buffer.
-
Try a different solvent system: If DMSO is causing precipitation, consider using ethanol or a co-solvent system. For cell-free assays, adding a carrier protein like BSA might help. For cell-based assays, a surfactant like Pluronic® F-127 could be an option.
Q2: How can I determine if the solvent is affecting my bioassay results?
A2: A vehicle control is essential. This is a sample that contains the same concentration of the solvent (e.g., DMSO) as your test samples but without the compound of interest. If you observe a biological effect in your vehicle control compared to an untreated control (no solvent), then the solvent is likely interfering with your assay. In such cases, you should aim to reduce the final solvent concentration.
Q3: Can I use sonication to help dissolve this compound?
A3: Yes, sonication can be a useful technique to aid in the dissolution of hydrophobic compounds. However, be mindful of the following:
-
Heat generation: Prolonged sonication can generate heat, which may degrade your compound. Use short bursts of sonication and keep the sample on ice.
-
Compound stability: Ensure that your compound is stable under sonication conditions.
Q4: What is the recommended storage condition for dissolved this compound?
A4: Stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is best to store the stock solution in small, single-use aliquots.
Visualized Workflows and Concepts
Caption: Experimental workflow for solubilizing and using the compound.
Caption: Decision tree for troubleshooting solubility and toxicity issues.
Caption: Hypothetical signaling pathway affected by the compound.
References
stability of 2-Methoxy-6-pentadecyl-1,4-benzoquinone in DMSO solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-6-pentadecyl-1,4-benzoquinone, particularly concerning its stability in DMSO solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a stock solution of this compound in DMSO?
A1: To ensure the stability of your this compound stock solution in DMSO, it is recommended to store it at low temperatures. For long-term storage, -20°C or -80°C is advisable.[1][2] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[3] When stored properly under these conditions and protected from light, the stock solution can be stable for several months to a year.[2][4]
Q2: What factors can affect the stability of this compound in a DMSO solution?
A2: The stability of this compound in solution can be influenced by several factors:
-
pH: Benzoquinones are generally more susceptible to degradation in alkaline (basic) conditions.[3][5]
-
Light: Exposure to light, especially UV radiation, can cause photodegradation.[3][5] It is crucial to store solutions in amber vials or protect them from light.
-
Temperature: Elevated temperatures can accelerate the degradation process.[5]
-
Presence of Water: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can facilitate hydrolysis and other degradation pathways.[6][7]
-
Presence of Nucleophiles: As electrophilic compounds, benzoquinones can react with nucleophiles such as thiols (e.g., cysteine residues in proteins, glutathione) and amines. This is an important consideration when working with biological samples or buffers containing these functional groups.[3]
Q3: I observed a color change in my this compound DMSO solution. What does this indicate?
A3: A change in the color of your benzoquinone solution, such as turning from a yellowish hue to a darker or different color, often indicates degradation of the compound. This can be due to oxidation, polymerization, or reaction with components in the solvent or container. It is advisable to prepare a fresh solution and verify its purity, for instance, by using HPLC-UV analysis.
Q4: Can I prepare aqueous working solutions from my DMSO stock?
A4: Yes, you can prepare aqueous working solutions by diluting your DMSO stock. However, it is important to note that benzoquinones can be unstable in aqueous solutions, particularly at alkaline pH.[1] It is recommended to prepare these aqueous solutions fresh before each experiment and to minimize the final concentration of DMSO, as it can have physiological effects in some biological assays. For some benzoquinones, storing aqueous solutions for more than a day is not recommended.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare a fresh stock solution from the solid compound.2. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles.3. Store aliquots at -80°C and protect them from light.[3] |
| Degradation in working solution | 1. Prepare working solutions immediately before use.2. Minimize the time the working solution is kept at room temperature.3. Protect the working solution from light by using amber tubes or covering them with aluminum foil.[3] |
| Reaction with media components | 1. Review the composition of your cell culture media or buffer for the presence of strong nucleophiles (e.g., high concentrations of thiols).2. If possible, perform a control experiment to assess the stability of the compound in the media over the time course of your experiment. |
Issue 2: Precipitation of the Compound in Aqueous Solution
| Potential Cause | Troubleshooting Steps |
| Low aqueous solubility | 1. Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility, but still compatible with your experimental system.2. Consider using a gentle warming (e.g., 37°C) and vortexing to aid dissolution when preparing the working solution.[1] |
| Compound degradation leading to insoluble products | 1. Prepare the aqueous solution immediately before use from a fresh, properly stored DMSO stock.2. Visually inspect the solution for any signs of precipitation before adding it to your experiment. |
Quantitative Data Summary
While specific quantitative stability data for this compound in DMSO is limited in the public domain, the following table provides a general overview of factors influencing the stability of benzoquinones based on available literature.
| Parameter | Condition | Observed Effect on Stability | Reference |
| Storage Temperature | -20°C to -80°C | Recommended for long-term storage of stock solutions. | [1][2][4] |
| 4°C | 85% of a diverse set of compounds in DMSO/water (90/10) were stable for 2 years. | [6] | |
| Room Temperature | Increased potential for degradation. | [5] | |
| Light Exposure | Exposed to light | Can cause significant photodegradation. | [3][5] |
| pH (in aqueous solutions) | Alkaline (basic) | Increased susceptibility to degradation. | [1][3][5] |
| Acidic to Neutral | Generally more stable than in alkaline conditions. | [1][5] | |
| Solvent | Anhydrous DMSO | Generally provides a stable environment if stored properly. | |
| DMSO with water | Water can promote hydrolysis and degradation. | [6][7] |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO by HPLC-UV
This protocol outlines a method to determine the stability of this compound in DMSO over time under different storage conditions.
1. Materials:
-
This compound
-
HPLC-grade DMSO
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Amber HPLC vials
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in HPLC-grade DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with DMSO to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Aliquot the test solution into amber HPLC vials for each time point and storage condition to be tested (e.g., -20°C, 4°C, room temperature).
-
-
Time-Course Analysis:
-
Immediately after preparation (T=0), inject an aliquot of the test solution into the HPLC system to determine the initial concentration.
-
Store the vials under the designated conditions.
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), retrieve a vial from each storage condition and allow it to equilibrate to room temperature before injection into the HPLC.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution is recommended due to the hydrophobic nature of the compound. For example:
-
0-2 min: 70% B
-
2-15 min: 70% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the λmax of the compound (determine by UV scan, likely around 260-290 nm for benzoquinones).
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration at T=0.
-
Plot the percentage remaining versus time for each storage condition to determine the stability profile.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
Troubleshooting Logic for Inconsistent Results
References
- 1. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyanide - Wikipedia [en.wikipedia.org]
- 6. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Long-chain Benzoquinone Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of long-chain benzoquinone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing poor resolution or co-elution of my long-chain benzoquinone isomers on a standard C18 column?
Long-chain benzoquinone isomers are often highly hydrophobic and structurally similar, making their separation challenging on traditional C18 columns. These columns primarily separate based on hydrophobicity, and subtle structural differences between isomers may not provide sufficient selectivity for baseline resolution. Co-elution is a common issue when the stationary phase cannot adequately differentiate between the isomers.[1][2]
Q2: What type of HPLC column is recommended for separating long-chain benzoquinone isomers?
For the separation of hydrophobic, structurally related isomers, a C30 reversed-phase column is highly recommended.[3][4][5] C30 columns offer enhanced shape selectivity compared to C18 columns, which is crucial for distinguishing between isomers with minor structural variations.[4][5][6] This increased shape selectivity allows for better resolution of geometric and positional isomers.[6][7]
Q3: What are the ideal mobile phase conditions for separating long-chain benzoquinone isomers?
Due to the high hydrophobicity of long-chain benzoquinones, non-aqueous reversed-phase chromatography (NARP) is often employed. A mobile phase consisting of a mixture of organic solvents like methanol, acetonitrile, and isopropanol is typically used. For example, a mobile phase of acetonitrile and isopropyl alcohol (e.g., 84:16, v/v) has been successfully used for the separation of Coenzyme Q10 and its related impurities on a C8 column. The high organic content ensures proper solubility and interaction with the stationary phase.
Q4: How can I improve peak shape and reduce tailing for my benzoquinone analytes?
Peak tailing can occur due to interactions between the analytes and residual silanol groups on the silica-based column packing. To mitigate this, consider the following:
-
Use a modern, high-purity silica column: These columns have fewer accessible silanol groups.
-
Mobile Phase Modifiers: The addition of a small amount of an acidic modifier, like formic acid, to the mobile phase can suppress the ionization of silanol groups and improve peak shape.
-
Column Temperature: Increasing the column temperature can sometimes reduce peak tailing by improving mass transfer kinetics.
Q5: My long-chain benzoquinone sample seems to be degrading during analysis. What can I do to ensure its stability?
Benzoquinones can be susceptible to degradation, particularly in the presence of light and certain solvents. To ensure stability:
-
Prepare fresh samples and standards: It is advisable to prepare solutions immediately before analysis.
-
Use amber vials: Protect your samples and standards from light.
-
Solvent Selection: Test the stability of your analyte in the chosen sample solvent and mobile phase over the duration of the analysis.
-
Control Temperature: Store stock solutions and samples at reduced temperatures (e.g., refrigerated) to minimize degradation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Co-elution of Isomers | Inadequate Column Selectivity: The stationary phase (e.g., C18) may not be able to differentiate between the isomers. | Switch to a C30 Column: C30 columns provide superior shape selectivity for hydrophobic, long-chain isomers.[3][4][5][6][7] |
| Mobile Phase Too Strong: The isomers are eluting too quickly without sufficient interaction with the stationary phase. | Decrease Mobile Phase Strength: Reduce the proportion of the stronger organic solvent (e.g., isopropanol) in the mobile phase. | |
| Inappropriate Organic Solvent: The chosen organic solvent may not provide the best selectivity. | Solvent Screening: Try different organic modifiers (e.g., methanol vs. acetonitrile) or a ternary mixture to alter selectivity. | |
| Broad Peaks | Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector. | Minimize Tubing: Use shorter, narrower-bore tubing to reduce peak broadening.[1] |
| Column Contamination or Void: The column may be dirty or have a void at the inlet. | Column Maintenance: Flush the column with a strong solvent. If the problem persists, consider replacing the column.[1] | |
| Sample Overload: Injecting too high a concentration of the sample. | Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. | |
| Peak Tailing | Secondary Silanol Interactions: Analyte interaction with residual silanol groups on the column packing material. | Use a Modern Column: Employ a column with end-capping to minimize silanol interactions. |
| Mobile Phase pH Adjustment: Add a small amount of an acidic modifier like formic acid to suppress silanol activity. | ||
| Irreproducible Retention Times | Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase between injections. | Increase Equilibration Time: Ensure at least 10-15 column volumes of mobile phase pass through the column before the next injection. |
| Mobile Phase Composition Fluctuation: Inconsistent mobile phase preparation or proportioning by the pump. | Prepare Fresh Mobile Phase: Prepare mobile phase accurately and degas it properly. Check the HPLC pump for proper functioning. | |
| Temperature Fluctuations: Changes in ambient or column temperature. | Use a Column Oven: Maintain a constant column temperature for consistent retention times. | |
| Ghost Peaks | Sample Carryover: Residual sample from a previous injection. | Injector Cleaning: Implement a needle wash with a strong solvent between injections. |
| Contaminated Mobile Phase: Impurities in the solvents used for the mobile phase. | Use High-Purity Solvents: Use HPLC-grade solvents and prepare fresh mobile phase daily.[1] |
Experimental Protocols
Protocol 1: General Method for Separation of Long-chain Benzoquinone Isomers
This protocol provides a starting point for developing a separation method for long-chain benzoquinone isomers, such as Coenzyme Q10 isomers.
1. HPLC System and Column:
-
HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C30 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3 µm particle size). A C18 column can be used for initial screening, but a C30 is recommended for optimized isomer separation.[3][4][7]
2. Mobile Phase Preparation:
-
Mobile Phase A: Methanol
-
Mobile Phase B: Isopropanol
-
Note: All solvents should be HPLC grade. The mobile phase should be degassed before use.
3. Chromatographic Conditions:
-
Gradient Program:
Time (min) %A (Methanol) %B (Isopropanol) 0.0 95 5 20.0 50 50 25.0 50 50 25.1 95 5 | 35.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (for Coenzyme Q10 and similar structures)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve the long-chain benzoquinone isomer sample in a suitable organic solvent (e.g., ethanol or isopropanol) to a final concentration within the linear range of the detector.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.
Data Presentation
The following table provides an example of expected performance for the separation of Coenzyme Q10 and its related substances using a non-aqueous reversed-phase method.
Table 1: Example Chromatographic Data for Coenzyme Q10 Separation
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Impurity A | 8.5 | - | 1.1 |
| Impurity B | 10.2 | 3.1 | 1.2 |
| Coenzyme Q10 | 12.8 | 4.5 | 1.0 |
| Impurity C | 14.1 | 2.5 | 1.1 |
Note: This data is illustrative and will vary depending on the specific isomers, column, and HPLC system used.
Visualizations
Caption: A workflow for developing an HPLC method for long-chain benzoquinone isomer separation.
Caption: A decision tree for troubleshooting poor resolution of long-chain benzoquinone isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. C30 Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. C30 HPLC Column, Columns Used in HPLC Chemistry - Hawach [hawachhplccolumn.com]
- 7. hplc.eu [hplc.eu]
troubleshooting low yield in synthesis of alkylated benzoquinones
Welcome to the technical support center for the synthesis of alkylated benzoquinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during synthesis, with a focus on improving reaction yields.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of alkylated benzoquinones.
Issue 1: Low Yield in the Synthesis of Trimethyl-1,4-Benzoquinone (TMQ) via Oxidation of 2,3,6-Trimethylphenol (TMP)
Question: My oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in this oxidation are often linked to the catalyst system, solvent, and reaction conditions. Here are the common causes and recommended solutions:
-
Suboptimal Catalyst System: The choice and condition of the catalyst are critical.
-
Solution: Utilize a proven catalyst system such as a modified Mo-V-phosphoric heteropoly acid (HPA). The yield of TMQ is strongly dependent on the catalyst's redox potential.[1] For heterogeneous catalysis, Co-N-C materials have shown high activity.[2] Ensure your catalyst is active and, if reusing it, that it has been properly regenerated.[1]
-
-
Incorrect Solvent: The solvent plays a significant role in the reaction's efficiency.
-
Solution: For two-phase systems using HPA catalysts, the choice of the organic solvent is crucial. A study found that using primary non-branched alcohols, specifically octanol-1, can lead to TMQ yields higher than 99%.[1]
-
-
Improper Reaction Temperature: The reaction temperature affects both the reaction rate and the selectivity.
-
Solution: Optimal temperatures are typically in the range of 40-60 °C. While higher temperatures can shorten the reaction time, 60 °C has been identified as an optimal temperature to balance yield and reaction time.[1]
-
-
Inefficient Mass Transfer (for gas-phase oxidants): When using oxygen or air as the oxidant, slow mass transfer from the gas to the liquid phase can limit the reaction rate.
-
Solution: Employing a continuous-flow microreactor can significantly enhance mass transfer, reducing reaction times from hours to seconds and achieving high yields.[3] Vigorous stirring in batch reactors is also essential.
-
Issue 2: Poor Yield and Side Product Formation in Thiele-Winter Acetoxylation
Question: I am performing a Thiele-Winter acetoxylation to synthesize a precursor for an alkylated hydroxybenzoquinone, but the yield is low and I'm observing significant side products. What could be wrong?
Answer: The Thiele-Winter acetoxylation is sensitive to several factors. Low yields are often due to reagent quality, reaction conditions, or substrate reactivity.
-
Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, boron trifluoride) is crucial.
-
Solution: Use a fresh, concentrated acid catalyst. Older or hydrated acids will have reduced activity.
-
-
Substrate Reactivity: The substituents on the benzoquinone ring heavily influence the reaction's success.
-
Solution: Electron-withdrawing groups can deactivate the ring, making the reaction difficult.[4] For example, (4-methoxyphenyl)-1,4-benzoquinone is known to produce tars instead of the desired product. In such cases, alternative synthetic routes may be necessary. The position of the entering acetoxy group is directed by the existing substituents, typically entering ortho or para to activating groups.
-
-
Formation of Tars: Overheating or incorrect acid concentration can lead to polymerization and decomposition.
-
Solution: Carefully control the reaction temperature. For exothermic reactions, use an ice bath to maintain the recommended temperature range. Ensure the correct concentration of the acid catalyst is used.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, a fresh portion of the catalyst might be needed, or the reaction time may need to be extended.
-
Issue 3: Low Yield in Friedel-Crafts Alkylation of Hydroquinones or their Derivatives
Question: My Friedel-Crafts alkylation to introduce an alkyl group onto a hydroquinone or a protected derivative is failing or giving a low yield. Why is this happening?
Answer: Friedel-Crafts alkylations have several inherent limitations that can lead to low yields, especially with activated rings like hydroquinones.
-
Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple alkyl groups.
-
Solution: Use a large excess of the aromatic substrate relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the alkylated product.[5]
-
-
Carbocation Rearrangement: The carbocation intermediate can rearrange to a more stable form, leading to a mixture of isomeric products.
-
Deactivated Substrate: If the aromatic ring has strongly electron-withdrawing groups, the reaction may not proceed.[6]
-
Solution: This is less of a concern with electron-rich hydroquinones, but it's a critical consideration for more complex, substituted starting materials.
-
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive.
-
Solution: Ensure all reagents and glassware are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing alkylated benzoquinones?
A1: The most common methods include:
-
Oxidation of Alkylated Phenols: This is a widely used industrial method, for example, in the synthesis of 2,3,5-trimethyl-1,4-benzoquinone (a vitamin E precursor) from 2,3,6-trimethylphenol.[1][3]
-
Thiele-Winter Acetoxylation of Benzoquinones: This reaction involves the acid-catalyzed reaction of a benzoquinone with acetic anhydride to form a triacetoxybenzene, which can then be hydrolyzed and oxidized to a hydroxy-substituted benzoquinone.[8]
-
Friedel-Crafts Alkylation: This method introduces an alkyl group onto an aromatic ring, such as a hydroquinone or a protected derivative, using an alkyl halide and a Lewis acid catalyst.[6]
-
Radical Alkylation: This involves the addition of alkyl radicals to a benzoquinone. These radicals can be generated from carboxylic acids using a persulfate method.[9]
Q2: My purified alkylated benzoquinone is unstable and decomposes over time. How can I improve its stability?
A2: Benzoquinones, particularly those with electron-donating groups, can be susceptible to decomposition. To improve stability:
-
Storage: Store the purified compound in a cool, dark place under an inert atmosphere (argon or nitrogen). Light can promote the formation of radicals that lead to decomposition.
-
Purity: Ensure the compound is highly pure. Trace impurities can sometimes catalyze decomposition.
-
Avoid Basic Conditions: Benzoquinones can be unstable in basic media. Ensure no residual base is present from the workup.
Q3: I am having difficulty purifying my alkylated benzoquinone by recrystallization. What are my options?
A3: If recrystallization is ineffective, consider the following:
-
Column Chromatography: This is a very effective method for purifying quinones. A silica gel stationary phase is common, and the eluent system can be optimized using TLC to achieve good separation.[10][11]
-
Sublimation: For volatile quinones, vacuum sublimation can be a powerful purification technique, although it may not be suitable for less stable derivatives.
-
Solvent Choice for Recrystallization: If you continue with recrystallization, systematically screen for a solvent where your compound has high solubility at elevated temperatures and low solubility at room temperature or below. Using a solvent mixture can also be effective.[10]
Q4: How can I minimize the formation of tarry by-products in my reaction?
A4: Tarry by-products are often the result of polymerization or decomposition reactions. To minimize their formation:
-
Control Temperature: Many reactions for synthesizing benzoquinones are exothermic. Maintain the reaction at the optimal temperature using cooling baths.
-
Inert Atmosphere: For oxygen-sensitive intermediates, such as hydroquinones, working under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions.
-
Reagent Purity: Use high-purity starting materials and reagents. Impurities can initiate unwanted side reactions.
-
Controlled Addition: Add reagents, especially catalysts or highly reactive substrates, slowly and in a controlled manner to manage the reaction rate and temperature.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2,3,5-Trimethyl-1,4-benzoquinone (TMQ) from 2,3,6-Trimethylphenol (TMP)
| Catalyst | Solvent | Temperature (°C) | Time (h) | TMP Conversion (%) | TMQ Yield (%) | Reference |
| HPA-8' (0.3 M) | Octanol-1 | 40 | 0.5 | 100 | >99 | [1] |
| HPA-8' (0.3 M) | Octanol-1 | 60 | 0.25 | 100 | >99 | [1] |
| HPA-8' (0.2 M) | Benzene | 50 | 0.5 | 100 | 97 | [12] |
| Co-N-C | Acetonitrile | 80 | 4 | >99 | 95 | [2] |
| CuCl/Air | Acetonitrile/Water | 60 | 5 | 100 | 89.9 | [3] |
Table 2: Yields of 2-Alkylbenzo-1,4-quinones via Radical Alkylation
| Alkyl Group (R) | Carboxylic Acid Precursor | Yield (%) | Reference |
| Methyl | Acetic Acid | 55 | [9] |
| Ethyl | Propanoic Acid | 82 | [9] |
| Hex-5-enyl | Hept-6-enoic Acid | 82 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,5-Trimethyl-1,4-benzoquinone (TMQ) via Oxidation of 2,3,6-Trimethylphenol (TMP) with a Heteropoly Acid (HPA) Catalyst[1]
-
Catalyst Preparation: Prepare a 0.3 M solution of the HPA-8' catalyst in water.
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aqueous HPA-8' solution.
-
Substrate Addition: Dissolve 2,3,6-trimethylphenol (TMP) in octanol-1. Add the TMP solution to the flask. The molar ratio of HPA-8' to TMP should be optimized (e.g., 5:1).
-
Reaction: Heat the two-phase mixture to 60 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 15 minutes.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic phase.
-
Purification: The TMQ in the organic phase can be purified by removing the solvent under reduced pressure, followed by recrystallization or column chromatography if necessary. The reported yield is >99%.
-
Catalyst Regeneration: The aqueous catalyst solution can be regenerated by heating it at 150-170 °C under an oxygen atmosphere and reused.
Protocol 2: General Procedure for Thiele-Winter Acetoxylation of a Benzoquinone[5]
-
Reaction Setup: In a round-bottom flask, dissolve the starting benzoquinone in acetic anhydride.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated sulfuric acid or boron trifluoride in acetic acid) dropwise with stirring. Maintain the temperature as recommended for the specific substrate.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature or 35 °C) for the specified time (e.g., 3-24 hours). Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of cold water or crushed ice to hydrolyze the excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ether or dichloromethane).
-
Washing: Wash the combined organic layers with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude triacetoxybenzene derivative.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 3: Purification of an Alkylated Benzoquinone by Column Chromatography[11][12]
-
Eluent Selection: Using TLC, determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a good separation of your desired product from impurities. The target compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Securely clamp a glass column in a vertical position. Plug the bottom with a small piece of cotton or glass wool and add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude alkylated benzoquinone in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column.
-
Elution: Carefully add the eluent to the top of the column and begin to elute, collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified alkylated benzoquinone.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in alkylated benzoquinone synthesis.
Caption: Experimental workflow for the oxidation of TMP to TMQ.
References
- 1. davidpublisher.com [davidpublisher.com]
- 2. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Formulation Strategies for In Vivo Studies of Hydrophobic Quinones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when selecting and preparing appropriate vehicles for in vivo studies of hydrophobic quinones.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating hydrophobic quinones for in vivo studies?
A1: The main obstacles are their low aqueous solubility and poor bioavailability.[1] Many quinone-based natural products have promising therapeutic potential but are limited by these physicochemical properties.[1] This can lead to issues such as precipitation upon administration, low plasma concentrations, and high inter-animal variability. Additionally, some quinones can be susceptible to degradation, further complicating formulation development.[2]
Q2: What are the most common types of vehicles used for hydrophobic quinones?
A2: A range of vehicles can be employed, from simple co-solvent systems to more complex lipid-based and nanoparticle formulations. Typical examples include:
-
Co-solvent systems: Mixtures of biocompatible organic solvents (e.g., DMSO, ethanol, PEG 400) and aqueous solutions.[3]
-
Surfactant-based solutions: Micellar solutions that enhance solubility.
-
Cyclodextrin complexes: These form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]
-
Lipid-based formulations: Emulsions, microemulsions, liposomes, and solid lipid nanoparticles are effective for highly lipophilic compounds.[1]
-
Nanoparticle systems: Polymeric nanoparticles can encapsulate hydrophobic drugs, improving their stability and delivery.[1]
Q3: How do I choose the right vehicle for my specific quinone?
A3: The selection process depends on several factors, including the physicochemical properties of your quinone (e.g., logP, melting point), the intended route of administration, the required dose, and the desired pharmacokinetic profile. A good starting point is to screen the solubility of your compound in a variety of pharmaceutically acceptable excipients.
Q4: Are there any specific signaling pathways I should be aware of when working with quinones?
A4: Yes, many quinones are biologically active and can modulate various signaling pathways. It is crucial to be aware of these to distinguish the effects of the quinone from those of the vehicle. Some key pathways include:
-
Nrf2/ARE Pathway: Many quinones, such as Mitoquinone (MitoQ), are known to activate the Nrf2-ARE pathway, which is involved in the antioxidant response.[4][5]
-
PI3K/Akt/mTOR Pathway: Coenzyme Q10 has been shown to modulate this pathway, which is involved in cell growth and survival.[2][6]
-
NF-κB Pathway: This pro-inflammatory pathway can be inhibited by some quinones, like Coenzyme Q10.[7][8]
-
MAPK Pathway: This pathway, involved in cell proliferation and apoptosis, can be modulated by compounds like β-lapachone.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of the quinone upon dilution or injection. | The quinone's solubility limit is exceeded in the final formulation or upon contact with physiological fluids. | - Increase the concentration of the solubilizing agent (co-solvent, surfactant, etc.).- Switch to a more robust formulation strategy, such as a nanoemulsion or liposomal encapsulation.- For intravenous administration, consider a slower infusion rate. |
| Low or inconsistent bioactivity in in vivo experiments. | Poor absorption from the administration site due to low solubility or degradation of the quinone. | - Enhance solubility using lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve oral bioavailability.[10]- Protect the quinone from degradation by encapsulation in nanoparticles or liposomes.[1]- Verify the stability of your formulation under storage and experimental conditions. |
| Observed toxicity or adverse effects in animal models. | The vehicle itself may be causing toxicity, especially at high concentrations of organic solvents or surfactants. | - Conduct a vehicle toxicity study in a small group of animals before proceeding with the main experiment.- Reduce the concentration of potentially toxic excipients.[3]- Consider alternative, more biocompatible vehicle systems. |
| Difficulty in sterilizing the formulation. | Lipid-based formulations can be sensitive to heat and irradiation, leading to degradation. | - For liposomes and other lipid-based systems, sterile filtration using a 0.22 µm filter is often the preferred method.[11]- Autoclaving can be an option for some stable formulations, but its impact on particle size and drug leakage should be evaluated.[12] |
| Hemolysis observed upon intravenous administration. | The formulation may be damaging red blood cells. | - Perform an in vitro hemolysis assay to assess the hemolytic potential of your formulation.[13][14]- Formulations with a hemolysis value below 10% are generally considered non-hemolytic.[13][15]- If hemolysis is high, consider reformulating with different excipients or reducing their concentration. |
Quantitative Data Presentation
Table 1: Solubility of Coenzyme Q10 in Various Excipients
| Excipient Type | Excipient Name | Solubility (mg/mL) |
| Oils | Omega-3 | 362.87 ± 6.9 |
| Isopropyl myristate | 288.99 ± 12.3 | |
| Soybean Oil | 17.83 ± 2.1 | |
| Surfactants | Gelucire® 44/14 | 0.2587 ± 0.035 (mg/mg) |
| Co-surfactants | Lauroglycol® 90 | 67.89 ± 10.47 |
| Carriers (for solid dispersions) | Soluplus® (1:7 ratio) | ~9000-fold increase vs. crystalline CoQ10 |
| Co-amorphous System | Stevioside | ~63-fold increase vs. crystalline CoQ10 |
| Data compiled from multiple sources.[10][16][17][18] |
Experimental Protocols
Protocol 1: Preparation of a Coenzyme Q10 Nanoemulsion
This protocol is adapted from a method for preparing a CoQ10 nanoemulsion for improved oral bioavailability.[19][20][21][22]
Materials:
-
Coenzyme Q10
-
Soybean oil (oil phase)
-
Soya lecithin (emulsifier)
-
Tween 20 (surfactant)
-
Double-distilled water (aqueous phase)
Procedure:
-
Prepare the Oil Phase:
-
Accurately weigh the required amounts of Coenzyme Q10, soybean oil, and soya lecithin.
-
Combine these components in a suitable vessel and melt at 50°C, blending until a clear and uniform oil phase is achieved.
-
-
Prepare the Aqueous Phase:
-
Dissolve the required amount of Tween 20 in double-distilled water.
-
-
Form the Emulsion:
-
While maintaining the oil phase at 50°C, add the aqueous phase dropwise under constant agitation (e.g., 600 rpm) for 10 minutes.
-
-
Homogenization:
-
Subject the resulting emulsion to high-energy ultrasonication or high-pressure homogenization to reduce the droplet size to the nano-range.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of Coenzyme Q10.
-
Protocol 2: In Vitro Hemolysis Assay
This protocol provides a general method to assess the hemolytic potential of a parenteral formulation.[14][23][24]
Materials:
-
Freshly collected whole blood (e.g., human, rat) with an anticoagulant (e.g., heparin, EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (positive control)
-
Test formulation and vehicle control
-
Spectrophotometer
Procedure:
-
Prepare Red Blood Cell (RBC) Suspension:
-
Centrifuge the whole blood to pellet the RBCs.
-
Wash the RBCs several times with PBS, removing the buffy coat and supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Incubation:
-
In a microcentrifuge tube, mix your test formulation (at various concentrations) with the 2% RBC suspension.
-
Include a vehicle control (formulation without the quinone), a negative control (PBS), and a positive control (e.g., 1% Triton X-100).
-
Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.
-
-
Measurement:
-
Centrifuge the tubes to pellet the intact RBCs.
-
Carefully transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (for hemoglobin release).
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Visualizations
Caption: Experimental workflow for developing and testing in vivo formulations of hydrophobic quinones.
Caption: The Nrf2/Keap1 signaling pathway activated by Mitoquinone to combat oxidative stress.
Caption: Modulation of the PI3K/Akt signaling pathway by Coenzyme Q10.
References
- 1. Empowering of novel anti-tumor formulations with quinone-based active natural products [biomat-trans.com]
- 2. Coenzyme Q10 and Intracellular Signalling Pathways: Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitoquinone Protects Podocytes from Angiotensin II-Induced Mitochondrial Dysfunction and Injury via the Keap1-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms underlying the promotion of wound repair by coenzyme Q10: PI3K/Akt signal activation via alterations to cell membrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. β-Lapachone suppresses the lung metastasis of melanoma via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized self-microemulsifying drug delivery system improves the oral bioavailability and brain delivery of coenzyme Q10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In vitro hemolysis: guidance for the pharmaceutical scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. In vitro hemolysis: guidance for the pharmaceutical scientist. | Semantic Scholar [semanticscholar.org]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. Enhanced solubility and bioavailability of coenzyme Q10 via co-amorphous system using stevioside - PMC [pmc.ncbi.nlm.nih.gov]
- 19. crimsonpublishers.com [crimsonpublishers.com]
- 20. Nano-Encapsulation of Coenzyme Q10 in Secondary and Tertiary Nano-Emulsions for Enhanced Cardioprotection and Hepatoprotection in Human Cardiomyocytes and Hepatocytes During Exposure to Anthracyclines and Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. CN101686924A - Nanoemulsion composition of coenzyme Q10 - Google Patents [patents.google.com]
- 23. Hemolysis Assay [protocols.io]
- 24. haemoscan.com [haemoscan.com]
Technical Support Center: Addressing Aggregation of Long-Chain Quinones in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered when working with long-chain quinones in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are long-chain quinones, and why do they aggregate in cell-based assays?
A1: Long-chain quinones are a class of organic molecules characterized by a quinone ring and a long, hydrophobic aliphatic tail. A prominent example is Coenzyme Q10 (CoQ10). Their hydrophobic nature leads to very low aqueous solubility. In the aqueous environment of cell culture media, these molecules tend to self-associate to minimize contact with water, forming aggregates or precipitates. This aggregation can lead to inaccurate and misleading results in cell-based assays.
Q2: How can the aggregation of long-chain quinones affect my experimental results?
A2: The aggregation of long-chain quinones can significantly impact experimental outcomes in several ways:
-
Reduced Bioavailability: Aggregates are generally not readily taken up by cells, leading to a lower effective concentration of the compound interacting with its target.
-
False Positives/Negatives: Aggregates can interfere with assay components, such as enzymes or detection reagents, leading to non-specific effects that can be misinterpreted as biological activity.
-
Cellular Stress Responses: The physical presence of aggregates can induce cellular stress, activating signaling pathways that are not the intended target of the study.
-
Inaccurate Cytotoxicity Measurement: Aggregates can cause physical damage to cells or induce inflammatory responses, leading to cytotoxicity that is not directly related to the pharmacological action of the monomeric compound.
Q3: What are the common strategies to prevent or reduce the aggregation of long-chain quinones?
A3: Several strategies can be employed to improve the solubility and reduce the aggregation of long-chain quinones in cell-based assays:
-
Use of Solubilizing Agents: Surfactants (e.g., Pluronic® F-127, Cremophor® EL) and cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin) can encapsulate the hydrophobic quinone molecules, increasing their solubility in aqueous media.
-
Nanoparticle-Based Delivery: Encapsulating long-chain quinones into nanoparticles can improve their dispersion and cellular uptake.
-
DMSO as a Co-solvent: While commonly used, it's crucial to keep the final concentration of DMSO low (typically <0.5%) to avoid solvent-induced toxicity and to prevent the compound from precipitating upon dilution in aqueous media.
Q4: How can I detect if my long-chain quinone is aggregating in my assay?
A4: Several methods can be used to detect aggregation:
-
Visual Inspection: At high concentrations, visible precipitates may be observed in the assay wells.
-
Dynamic Light Scattering (DLS): This technique measures the size of particles in a solution. An increase in particle size with increasing compound concentration is a strong indicator of aggregation.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay can detect the formation of certain types of aggregates, particularly those with β-sheet structures. While more commonly used for protein aggregation, it can be adapted for small molecule aggregates.
Troubleshooting Guide
Issue 1: I observe precipitation of my long-chain quinone after adding it to the cell culture medium.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) at a high concentration. Dilute the stock solution into the final assay medium with vigorous vortexing. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% DMSO). |
| Concentration exceeds solubility limit | Decrease the final concentration of the long-chain quinone in the assay. Determine the Critical Aggregation Concentration (CAC) to identify the concentration at which aggregation begins. |
| Incompatible buffer components | Test the solubility of your quinone in different buffer systems. Some salts or proteins in the medium can promote aggregation. |
Issue 2: My assay results are inconsistent and not reproducible.
| Possible Cause | Troubleshooting Step |
| Variable aggregation | Use a solubilizing agent (e.g., cyclodextrins, Pluronic® F-127) to improve the solubility and reduce the variability of aggregation. Prepare fresh dilutions of the quinone for each experiment. |
| Time-dependent aggregation | Perform a time-course experiment to monitor aggregation over the duration of your assay using DLS or a ThT assay. This will help you understand the kinetics of aggregation and choose an appropriate time point for your measurements. |
| Interaction with assay components | Run control experiments without cells to check for any direct interaction between the quinone (in its potentially aggregated state) and your assay reagents (e.g., antibodies, fluorescent dyes). |
Issue 3: I suspect that the observed cellular response is due to aggregation-induced stress rather than the specific activity of the quinone.
| Possible Cause | Troubleshooting Step |
| Non-specific cellular stress | Include a negative control compound with similar hydrophobicity but lacking the specific activity of your quinone of interest to see if it elicits a similar stress response. |
| Activation of stress-related signaling pathways | Analyze the activation of known stress-activated protein kinases (e.g., p38 MAPK, JNK) and transcription factors (e.g., NF-κB) in response to your quinone. |
| Comparison with a solubilized formulation | Compare the cellular response of the quinone alone versus the quinone formulated with a solubilizing agent that is known to reduce aggregation. A difference in the response can indicate an effect of aggregation. |
Data on Solubilizing Agents for Coenzyme Q10
The following table summarizes the improvement in aqueous solubility of Coenzyme Q10 (CoQ10), a representative long-chain quinone, using different solubilizing agents.
| Solubilizing Agent | Concentration | Solubility of CoQ10 | Fold Increase in Solubility | Reference |
| None (Water) | - | ~0.0004 mg/mL | - | [1] |
| β-Cyclodextrin | Saturated solution | 13.88 mg/L | ~35 | [2] |
| γ-Cyclodextrin | Saturated solution | 19.26 mg/L | ~48 | [2] |
| Pluronic® F-127 | 20% (w/v) | 0.42 mg/mL (for Emodin, a quinone derivative) | Not directly comparable for CoQ10 | |
| Cremophor® EL | 5% (w/v) | 7.8 µg/mL | ~20 | [3] |
| Labrasol/Cremophor® EL | 4% / 2% (v/v) | 562 µg/mL | ~1405 | [3] |
Note: Data for Pluronic® F-127 is for a different quinone derivative and may not be directly comparable.
Experimental Protocols
Protocol 1: Solubilization of Long-Chain Quinones using β-Cyclodextrin
-
Prepare a stock solution of the long-chain quinone: Dissolve the quinone in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare a β-cyclodextrin solution: Prepare a saturated solution of β-cyclodextrin in water. This may require heating and stirring.
-
Form the inclusion complex: Slowly add the quinone stock solution to the β-cyclodextrin solution while stirring vigorously. The molar ratio of quinone to cyclodextrin may need to be optimized (typically ranging from 1:1 to 1:2).
-
Stir and equilibrate: Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
Filter and use: Filter the solution through a 0.22 µm filter to remove any undissolved material. The filtrate contains the solubilized quinone-cyclodextrin complex.
Protocol 2: Detection of Aggregation using Dynamic Light Scattering (DLS)
-
Prepare samples: Prepare a series of dilutions of the long-chain quinone in your assay buffer, ranging from a low concentration to the highest concentration used in your experiments. Include a buffer-only control.
-
Instrument setup: Set the DLS instrument to the appropriate temperature for your assay.
-
Measurement: For each sample, transfer an appropriate volume to a clean cuvette and place it in the instrument. Allow the sample to equilibrate to the set temperature.
-
Data acquisition: Acquire the light scattering data. The instrument software will typically provide the average particle size (hydrodynamic diameter) and a polydispersity index (PDI).
-
Data analysis: Plot the average particle size as a function of the quinone concentration. A sharp increase in particle size above a certain concentration indicates the onset of aggregation.
Protocol 3: Monitoring Aggregation using Thioflavin T (ThT) Assay
-
Prepare ThT stock solution: Prepare a 1 mM stock solution of Thioflavin T in water and filter it through a 0.2 µm syringe filter. Store the stock solution in the dark.
-
Prepare working solution: Dilute the ThT stock solution in your assay buffer to a final concentration of 10-25 µM.
-
Assay setup: In a 96-well black, clear-bottom plate, add your long-chain quinone at various concentrations.
-
Add ThT: Add the ThT working solution to each well.
-
Incubation and measurement: Incubate the plate at the desired temperature. Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[2][4]
-
Data analysis: Plot the fluorescence intensity over time for each quinone concentration. An increase in fluorescence intensity indicates the formation of aggregates.
Signaling Pathways and Experimental Workflows
Long-chain quinones, particularly when they lead to the production of Reactive Oxygen Species (ROS), can activate key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The aggregation state of the quinone may influence the extent and nature of this activation.
Signaling Pathway Diagrams
Quinone-Induced Stress Signaling Pathways. Max Width: 760px.
Experimental Workflow for Assessing Aggregation and Cellular Response
Workflow for Investigating Quinone Aggregation. Max Width: 760px.
References
Technical Support Center: Enhancing Bioavailability of 2-Methoxy-6-pentadecyl-1,4-benzoquinone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 2-Methoxy-6-pentadecyl-1,4-benzoquinone.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?
A1: Due to its long pentadecyl chain, this compound is expected to be highly lipophilic (fat-loving) and poorly water-soluble.[1] This leads to several challenges for oral administration:
-
Poor Dissolution: The compound may not dissolve effectively in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1]
-
Low Permeability: While its lipophilicity might suggest good membrane permeability, very high lipophilicity can sometimes lead to entrapment in the lipid bilayers of enterocytes, hindering systemic absorption.
-
First-Pass Metabolism: Many lipophilic drugs are extensively metabolized by the liver before reaching systemic circulation, which significantly reduces their bioavailability.[1] Promoting lymphatic transport can help bypass this effect.[2][3]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Lipid-based formulations are a primary strategy for improving the oral delivery of highly lipophilic drugs.[1][2][3][4][5][6][7][8] These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI fluids, enhancing drug solubilization and absorption.[4][7][8][9]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are nanoparticle-based systems that can encapsulate the drug, protect it from degradation, and potentially enhance lymphatic uptake.[4][10][11]
-
Nanoemulsions: Oil-in-water emulsions with very small droplet sizes that offer a large surface area for drug release and absorption.[12]
Q3: How does food intake affect the absorption of this compound?
A3: For lipophilic compounds, administration with food, particularly a high-fat meal, often increases bioavailability.[13][14][15][16][17] This is due to:
-
Increased Bile Salt Secretion: Bile salts aid in the solubilization and micelle formation of fats and lipophilic drugs, enhancing their dissolution.[13][14]
-
Stimulation of Lymphatic Transport: High-fat meals stimulate the formation of chylomicrons, which can incorporate highly lipophilic drugs and transport them via the lymphatic system, bypassing the liver's first-pass metabolism.[13][15]
-
Delayed Gastric Emptying: Food can delay the transit of the drug from the stomach to the small intestine, allowing more time for dissolution.[14][17]
Q4: Which in vitro models are suitable for screening formulations of this compound?
A4: Several in vitro models can be used to predict the in vivo performance of your formulations:
-
Solubility Studies: Assessing the solubility in various simulated intestinal fluids (e.g., FaSSIF, FeSSIF) is a crucial first step.[18]
-
In Vitro Lipolysis: This model is particularly relevant for lipid-based formulations. It simulates the digestion of lipids by lipase and tracks the distribution of the drug in the resulting phases (aqueous, micellar, and precipitated), providing insights into how the drug will be presented for absorption.[18]
-
Permeability Assays: Caco-2 cell monolayers and Parallel Artificial Membrane Permeability Assays (PAMPA) can be used to predict the intestinal permeability of the compound from different formulations.[19][20][21][22]
Q5: What are the key considerations when selecting an animal model for in vivo bioavailability studies?
A5: The choice of animal model is critical for obtaining data that can be extrapolated to humans.[23][24]
-
Rodents (Rats, Mice): Commonly used for initial pharmacokinetic screening due to cost-effectiveness and ease of handling. Their gastrointestinal physiology has some similarities to humans.[23][24]
-
Canines (Beagle Dogs): Often considered a good model for oral absorption studies as their GI anatomy and physiology, including gastric pH and transit times, are more comparable to humans than rodents.[23][24]
-
Pigs: Their GI tract is anatomically and physiologically very similar to humans, making them a highly relevant model, though they are more expensive and complex to work with.[23]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low in vitro dissolution in simulated intestinal fluids. | - Inadequate solubilization capacity of the formulation.- Drug precipitation upon dilution in the aqueous medium. | - Increase the concentration of surfactants or co-solvents in the formulation.- Screen different oils, surfactants, and co-surfactants to find a more optimal system.- Consider using a supersaturating formulation by including polymers that inhibit drug precipitation (e.g., HPMC, PVP). |
| High variability in in vivo pharmacokinetic data. | - Inconsistent formulation performance (e.g., phase separation, variable emulsification).- Significant food effect that was not controlled for during the study.- Inter-animal physiological differences. | - Ensure the formulation is physically and chemically stable.- Standardize the feeding state of the animals (either fasted or fed a specific diet) across all study groups.- Increase the number of animals per group to improve statistical power. |
| Poor correlation between in vitro and in vivo results. | - The in vitro model does not accurately mimic the in vivo conditions.- The formulation behaves differently in the complex environment of the GI tract (e.g., interaction with mucus, food components).- Significant first-pass metabolism is occurring in vivo, which is not accounted for in the in vitro model. | - Refine the in vitro model to be more biorelevant (e.g., use of biorelevant media, inclusion of lipolysis).- Conduct ex vivo studies using isolated intestinal segments to bridge the gap between in vitro and in vivo experiments.- Investigate the potential for lymphatic transport and first-pass metabolism in your chosen animal model. |
| Difficulty in quantifying the compound in biological matrices. | - Low plasma concentrations due to poor bioavailability.- Interference from endogenous compounds in the biological matrix.- Instability of the compound during sample collection, storage, or processing. | - Develop a highly sensitive and selective analytical method, such as LC-MS/MS.[25][26]- Optimize the sample preparation procedure to remove interfering substances (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).[26][27]- Conduct stability studies of the analyte in the biological matrix under different storage and handling conditions. |
Experimental Protocols
Protocol 1: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Construction of Ternary Phase Diagrams:
-
Prepare mixtures of the selected oil, surfactant, and co-solvent in different ratios.
-
For each mixture, add water dropwise with gentle stirring and observe the formation of emulsions.
-
Identify the region in the phase diagram that forms a clear, isotropic, and stable nanoemulsion.
-
-
Preparation of the Drug-Loaded SEDDS:
-
Dissolve this compound in the selected oil.
-
Add the surfactant and co-solvent to the oil-drug mixture and vortex until a clear and homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Self-Emulsification Time: Add the SEDDS to a beaker of water with gentle stirring and record the time it takes for a stable emulsion to form.
-
Thermodynamic Stability: Centrifuge the SEDDS at high speed and subject it to freeze-thaw cycles to assess its physical stability.
-
Protocol 2: In Vitro Lipolysis Assay
-
Preparation of Lipolysis Medium:
-
Prepare a buffer solution mimicking the conditions of the small intestine (e.g., pH 6.5, containing bile salts and phospholipids).
-
-
Initiation of Lipolysis:
-
Add the drug-loaded formulation to the pre-warmed lipolysis medium.
-
Add a lipase solution (e.g., pancreatic lipase) to initiate the digestion of the lipid components of the formulation.
-
-
Sample Collection and Separation:
-
At various time points, collect aliquots of the reaction mixture.
-
Stop the lipolysis reaction (e.g., by adding a lipase inhibitor).
-
Separate the different phases (aqueous, micellar, and precipitated drug) by ultracentrifugation.
-
-
Drug Quantification:
-
Quantify the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Divide the animals into groups (e.g., control group receiving the unformulated drug, and test groups receiving different formulations).
-
-
Dosing:
-
Administer the formulations to the rats via oral gavage at a predetermined dose.
-
Ensure the feeding state (fasted or fed) is consistent within and between groups.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
-
Compare the parameters between the control and test groups to determine the relative bioavailability of the formulations.
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Excipients
| Excipient | Type | Solubility (mg/mL) (Hypothetical) |
| Deionized Water | Aqueous | < 0.001 |
| Maisine® CC | Oil (Long-chain triglyceride) | 50.2 ± 3.5 |
| Labrafil® M 1944 CS | Oil (Long-chain triglyceride) | 45.8 ± 2.9 |
| Capryol® 90 | Co-solvent (Medium-chain) | 85.1 ± 4.2 |
| Kolliphor® RH 40 | Surfactant | 120.5 ± 6.1 |
| Labrasol® ALF | Surfactant | 115.3 ± 5.8 |
| Transcutol® HP | Co-solvent | 250.7 ± 10.3 |
Table 2: Illustrative Pharmacokinetic Parameters of Different Formulations in Rats (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 20 | 55 ± 12 | 4.0 ± 1.0 | 450 ± 98 | 100 |
| SEDDS Formulation | 20 | 480 ± 95 | 2.0 ± 0.5 | 3600 ± 540 | 800 |
| SLN Formulation | 20 | 350 ± 78 | 2.5 ± 0.8 | 3150 ± 480 | 700 |
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
References
- 1. symmetric.events [symmetric.events]
- 2. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 3. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Self-dispersing lipid formulations for improving oral absorption of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Solid Lipid Nanoparticles Hydroquinone-Based for the Treatment of Melanoma: Efficacy and Safety Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The impact of food on drug absorption — Drug Delivery and Disposition [gbiomed.kuleuven.be]
- 15. Effect of a high-fat meal on absorption and disposition of lipophilic compounds: the importance of degree of association with triglyceride-rich lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 17. reddit.com [reddit.com]
- 18. pharmalesson.com [pharmalesson.com]
- 19. In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 25. Analytical techniques for the determination of biologically active quinones in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Navigating Cytotoxicity Assays with Poorly Soluble Compounds
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and avoid common artifacts that arise when performing cytotoxicity assays with poorly soluble compounds. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates in the cell culture medium. What should I do?
A1: Compound precipitation is a common issue that can lead to inaccurate results. Here are several steps you can take to address this:
-
Optimize Solvent Concentration: While Dimethyl sulfoxide (DMSO) is a widely used solvent, high final concentrations can be toxic to cells and may not prevent precipitation upon dilution.[1] It's recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1]
-
Pre-warm Media: Always pre-warm your cell culture media to 37°C before adding the compound stock solution. Changes in temperature between room temperature and the incubator can decrease compound solubility.[2]
-
Serial Dilution: Instead of adding a highly concentrated DMSO stock directly to a large volume of media, perform serial dilutions of the compound in pre-warmed media.[1]
-
pH and Media Components: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds. Ensure your media is properly buffered. Additionally, interactions with salts and proteins in the media can cause precipitation over time.[2]
-
Solubility Testing: If precipitation persists, it is crucial to determine the maximum soluble concentration of your compound in the specific cell culture medium used for your experiments.
Q2: I'm observing unexpected or inconsistent results in my MTT assay. Could my poorly soluble compound be the cause?
A2: Yes, poorly soluble compounds are known to cause artifacts in MTT assays. Here's how:
-
Direct MTT Reduction: The compound itself may directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal of cell viability, even in the absence of live cells.[3][4][5][6] This is particularly common with compounds that have antioxidant properties.[7]
-
Formazan Crystal Interaction: Precipitated compound particles can interfere with the formation and solubilization of formazan crystals.[3] The insoluble formazan may adsorb to the particles and be inadvertently removed during washing steps.[3]
-
Light Scattering: The presence of a precipitate can scatter light, leading to artificially high absorbance readings and an overestimation of cell viability.[8]
To mitigate these issues, always include a "compound-only" control (wells with the compound in media but without cells) to check for direct MTT reduction or absorbance interference.[6]
Q3: My colored compound is interfering with the absorbance reading of my colorimetric assay. What are my options?
A3: Colored compounds that absorb light in the same wavelength range as the assay's chromogenic product will lead to inaccurate results. Here are some solutions:
-
Background Subtraction: The most straightforward approach is to include a control plate with the compound at all tested concentrations in the absence of cells. The absorbance from these wells can then be subtracted from the absorbance of the corresponding wells with cells.
-
Switch to a Different Assay: If background subtraction is insufficient, consider using an assay with a different detection method. For example, a fluorometric assay (like those using resazurin) or a luminescent assay (such as an ATP-based assay) would be less susceptible to interference from colored compounds.
-
Alternative Cytotoxicity Assays: Assays that do not rely on colorimetric readouts, such as the Neutral Red Uptake (NRU) assay or the Lactate Dehydrogenase (LDH) release assay, can be suitable alternatives.[9]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The safe concentration of DMSO is cell-type dependent. While many cell lines can tolerate up to 0.5% DMSO with minimal effects on viability, it is best practice to keep the final concentration at or below 0.1% to avoid solvent-induced cytotoxicity.[1] Some studies have shown that even low concentrations of DMSO (e.g., 0.1%) can induce changes in gene expression.[10] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.
Troubleshooting Guides
Guide 1: Compound Precipitation in Media
This guide provides a step-by-step approach to troubleshooting compound precipitation.
Troubleshooting Workflow for Compound Precipitation
Caption: A step-by-step guide to resolving compound precipitation issues.
Guide 2: Artifacts in MTT and LDH Assays
This guide helps to identify and resolve artifacts specific to MTT and LDH assays when working with poorly soluble or colored compounds.
Decision Tree for MTT/LDH Assay Artifacts
Caption: A workflow to identify and address assay interference.
Data Presentation
The following table summarizes common artifacts observed in cytotoxicity assays with poorly soluble compounds and their potential impact on results.
| Assay Type | Artifact Source | Potential Impact on Results | Mitigation Strategy |
| MTT/XTT/MTS | Compound Precipitation | Light scattering leading to falsely high absorbance (lower apparent cytotoxicity). | Determine maximum soluble concentration; use concentrations below this limit. |
| Direct reduction of tetrazolium dye | Falsely high absorbance (lower apparent cytotoxicity or apparent cell proliferation).[3][4][5][6] | Include a "compound-only" control and subtract background absorbance. | |
| Colored compound | Interference with absorbance reading. | Include a "compound-only" control; switch to a non-colorimetric assay. | |
| LDH Release | Colored compound | Interference with absorbance reading of formazan product. | Include a "compound-only" control; use a fluorometric or luminescent version of the assay. |
| Compound inhibits LDH enzyme | Falsely low signal (lower apparent cytotoxicity).[3] | Test for direct enzyme inhibition in a cell-free system. | |
| Neutral Red Uptake | Compound precipitation | Cells may not be uniformly exposed to the compound. | Ensure compound is fully dissolved before adding to cells. |
| Colored compound | May interfere with absorbance reading of extracted dye. | Include a "compound-only" control. |
Experimental Protocols
Protocol 1: Determining Compound Solubility in Cell Culture Media
Objective: To determine the maximum concentration of a test compound that remains soluble in cell culture medium under experimental conditions.
Materials:
-
Test compound
-
DMSO (or other appropriate solvent)
-
Complete cell culture medium (as used in experiments)
-
Sterile 96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 100 mM).
-
In a 96-well plate, perform a 2-fold serial dilution of the compound stock in DMSO.
-
Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.
-
Using a multichannel pipette, add pre-warmed (37°C) complete cell culture medium to each well to achieve the final desired compound concentrations (e.g., add 198 µL of media for a 1:100 dilution). Ensure the final DMSO concentration is consistent across all wells.
-
Include control wells containing only medium and DMSO.
-
Seal the plate and incubate at 37°C in a 5% CO2 incubator for a period equivalent to your planned experiment (e.g., 24 or 48 hours).
-
Visually inspect the plate for any signs of precipitation (cloudiness, crystals).
-
Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The highest concentration that does not show a significant increase in absorbance compared to the DMSO control is considered the maximum soluble concentration.
Protocol 2: MTT Cytotoxicity Assay with Controls for Insoluble Compounds
Objective: To assess cell viability in the presence of a test compound, with appropriate controls to identify artifacts.
Materials:
-
Cells and complete culture medium
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the test compound in complete culture medium, ensuring the final DMSO concentration is non-toxic.
-
Set up the following plates:
-
Experimental Plate: Aspirate the old medium from the cells and add the compound dilutions. Include vehicle controls (media with the same final DMSO concentration) and untreated controls (media only).
-
Compound-Only Control Plate: In a separate plate without cells, add the same compound dilutions to the wells.
-
-
Incubate both plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well of both plates and incubate for 2-4 hours at 37°C.
-
Visually inspect the wells for formazan crystal formation and any compound precipitate.
-
Add 100 µL of solubilization solution to all wells and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of the "compound-only" control wells from the corresponding experimental wells.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 3: LDH Cytotoxicity Assay
Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells and complete culture medium
-
Test compound stock solution (in DMSO)
-
LDH assay kit (containing reaction mixture and stop solution)
-
96-well cell culture plates
-
Plate reader (490 nm and 680 nm)
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound in serum-free or low-serum medium (high serum can contain LDH, increasing background).
-
Set up the following controls on the experimental plate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit).
-
Vehicle Control: Cells treated with the same final DMSO concentration.
-
Medium Background Control: Medium without cells.
-
-
Add the compound dilutions to the appropriate wells and incubate for the desired exposure time.
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm and 680 nm (for background).
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Subtract the medium background from all other values.
-
Calculate percent cytotoxicity using the formula: % Cytotoxicity = (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100
-
Protocol 4: Neutral Red Uptake (NRU) Cytotoxicity Assay
Objective: To assess cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in lysosomes.[10]
Materials:
-
Cells and complete culture medium
-
Test compound stock solution (in DMSO)
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
96-well cell culture plates
-
Plate reader (540 nm)
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with serial dilutions of the test compound and appropriate controls (vehicle, untreated).
-
Incubate for the desired exposure time.
-
After incubation, remove the treatment medium and add 100 µL of Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of destain solution to each well to extract the dye from the cells.
-
Shake the plate for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at 540 nm.
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control. A significant reduction in dye uptake indicates a cytotoxic effect.[11]
-
References
- 1. qualitybiological.com [qualitybiological.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of 2-Methoxy-6-pentadecyl-1,4-benzoquinone and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of 2-Methoxy-6-pentadecyl-1,4-benzoquinone and the well-established chemotherapeutic agent, Doxorubicin. While extensive data is available for Doxorubicin, direct experimental cytotoxicity data for this compound is limited. Therefore, this guide leverages data from structurally similar benzoquinone analogs to provide a substantive comparison and predictive insights.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following tables summarize the IC50 values for Doxorubicin against various cancer cell lines.
Doxorubicin: Comparative Efficacy (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.5 | |
| HeLa | Cervical Cancer | ~0.1 - 2.9 | [1] |
| A549 | Lung Adenocarcinoma | > 20 (Resistant) | |
| HepG2 | Hepatocellular Carcinoma | ~1.3 - 12.2 | [2] |
| HL-60 | Promyelocytic Leukemia | Not specified | [3] |
| SK-MEL | Skin Melanoma | < 4.2 µg/mL | [3] |
| KB | Oral Epidermoid Carcinoma | < 4.2 µg/mL | [3] |
| BT-549 | Breast Ductal Carcinoma | < 4.2 µg/mL | [3] |
| SK-OV-3 | Ovarian Cancer | < 4.2 µg/mL | [3] |
This compound: Estimated Cytotoxicity
Generally, the cytotoxicity of benzoquinones is influenced by the nature and position of their substituents. The presence of a long alkyl chain, such as the pentadecyl group, may affect the compound's lipophilicity and its interaction with cellular membranes. Studies on other long-chain benzoquinones suggest potential cytotoxic activity against various cancer cell lines. For instance, compounds from Maesa lanceolata with alkyl chains have demonstrated cytotoxicity against the HL-60 cell line.[3]
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Doxorubicin, this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Annexin V/PI Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is used to differentiate between apoptotic, necrotic, and viable cells by flow cytometry.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.
Signaling Pathways and Experimental Workflows
Doxorubicin-Induced Cytotoxicity Pathway
Doxorubicin primarily exerts its cytotoxic effects through two main mechanisms: intercalation into DNA, which inhibits topoisomerase II and disrupts DNA replication and transcription, and the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Caption: Doxorubicin's primary mechanisms of inducing apoptosis.
Putative Cytotoxicity Pathway of Benzoquinones
Based on studies of related benzoquinone compounds, this compound is likely to induce cytotoxicity through the generation of reactive oxygen species (ROS) and by acting as a Michael acceptor, leading to the alkylation of cellular macromolecules.
Caption: Putative cytotoxic mechanisms of benzoquinones.
Experimental Workflow for Cytotoxicity Comparison
The following diagram illustrates a logical workflow for comparing the cytotoxicity of the two compounds.
Caption: Workflow for comparative cytotoxicity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and antioxidant activities of alkylated benzoquinones from Maesa lanceolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iris pseudacorus as an easily accessible source of antibacterial and cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-proliferative Effects of Benzoquinone Derivatives and Standard Chemotherapeutic Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-proliferative properties of benzoquinone derivatives, with a focus on compounds structurally related to 2-Methoxy-6-pentadecyl-1,4-benzoquinone. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from analogous benzoquinone structures as a proxy. For comparative purposes, the well-established chemotherapeutic agents, Doxorubicin and Cisplatin, are included as benchmarks.
Comparative Cytotoxicity Data
The anti-proliferative efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for various benzoquinone derivatives and standard chemotherapeutic agents across a range of human cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and the specific assay used.
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time (hours) | Assay |
| Benzoquinone Derivatives | ||||
| Hydroquinone | SK-BR-3 (Breast) | 17.5 | 72 | Resazurin |
| Alkannin | MDA-MB-468 (Breast) | 0.63 | 72 | Resazurin |
| MDA-MB-231 (Breast) | 0.64 | 72 | Resazurin | |
| MCF-7 (Breast) | 0.42 | 72 | Resazurin | |
| SK-BR-3 (Breast) | 0.26 | 72 | Resazurin | |
| Juglone | MDA-MB-468 (Breast) | 1.8 | 72 | Resazurin |
| MDA-MB-231 (Breast) | 2.1 | 72 | Resazurin | |
| MCF-7 (Breast) | 1.5 | 72 | Resazurin | |
| SK-BR-3 (Breast) | 1.2 | 72 | Resazurin | |
| ABQ-3 (a 1,4-quinone derivative) | HCT-116 (Colon) | 5.22 ± 2.41 | Not Specified | MTT |
| MCF-7 (Breast) | 7.46 ± 2.76 | Not Specified | MTT | |
| Standard Chemotherapeutics | ||||
| Doxorubicin | BFTC-905 (Bladder) | 2.3 | 24 | MTT |
| MCF-7 (Breast) | 2.5 | 24 | MTT | |
| M21 (Melanoma) | 2.8 | 24 | MTT | |
| HeLa (Cervical) | 2.9 | 24 | MTT | |
| UMUC-3 (Bladder) | 5.1 | 24 | MTT | |
| HepG2 (Liver) | 12.2 | 24 | MTT | |
| TCCSUP (Bladder) | 12.6 | 24 | MTT | |
| A549 (Lung) | > 20 | 24 | MTT | |
| Huh7 (Liver) | > 20 | 24 | MTT | |
| Cisplatin | HCT-116 (Colon) | 22.19 ± 5.29 | Not Specified | MTT |
| MCF-7 (Breast) | 17.65 ± 4.55 | Not Specified | MTT |
Experimental Protocols
A variety of in vitro assays are utilized to determine the anti-proliferative effects of chemical compounds on cancer cell lines. The Sulforhodamine B (SRB) and MTT assays are two of the most common colorimetric methods.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a cell density determination method based on the measurement of cellular protein content.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[2]
-
Cell Fixation: Gently remove the media and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[3]
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove excess TCA.[3] Allow the plates to air dry completely at room temperature.[2]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[2]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[2][3]
-
Solubilization: After the plates have air-dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[3]
-
Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[2]
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for the desired duration.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37°C, 5-6.5% CO2) to allow the MTT to be metabolized.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the spectrophotometrical absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Determine the percentage of cell viability by comparing the absorbance of treated wells to untreated control wells and calculate the IC50 value.
Mandatory Visualizations
Experimental Workflow for Anti-proliferative Assays
References
A Comparative Analysis of Benzoquinones from Different Iris Species: A Guide for Researchers
The genus Iris, comprising over 260 species, is a rich source of diverse secondary metabolites, including flavonoids, terpenoids, and quinones.[1][2] Among these, benzoquinones have garnered significant scientific interest due to their potent biological activities, particularly their cytotoxic effects against various cancer cell lines.[3][4][5] This guide provides a comparative analysis of benzoquinones isolated from different Iris species, presenting key quantitative data, detailed experimental protocols for their isolation and evaluation, and visual representations of relevant biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals working in natural product chemistry and oncology.
Comparative Cytotoxicity of Iris Benzoquinones
Benzoquinones extracted from various Iris species exhibit a range of cytotoxic activities. The efficacy is largely dependent on the specific chemical structure and the target cancer cell line. The following table summarizes the key benzoquinones identified, their species of origin, and their reported cytotoxic performance.
| Benzoquinone Name/Description | Iris Species Source | Chemical Name | Target Cell Line | Cytotoxicity (ED₅₀/IC₅₀) |
| Irisoquin | Iris missouriensis | 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone | KB (human oral epidermoid carcinoma) | 1.8 µg/mL |
| P-388 (murine leukemia) | 0.03 µg/mL | |||
| Deoxyirisoquin | Iris missouriensis | 3-octadecyl-5-methoxy-1,4-benzoquinone | KB, P-388 | Devoid of cytotoxic activity |
| Unnamed Alkylated Benzoquinone | Iris kumaonensis | 3-[(z)-12'-heptadecenyl]-2-hydroxy-5-methoxy-1,4-benzoquinone | Not Reported | Not Reported |
| Unnamed Alkylated Benzoquinone | Iris nepalensis | New alkylated 1,4-benzoquinone derivative | A549, HL-60, HCT116, ZR-75 | Showed least cytotoxicity |
| Irisoquin B | Iris crocea | Not specified in detail | Not Reported | Not Reported |
| Unnamed Benzoquinone | Iris germanica | 2-acetoxy-3,6-dimethoxy-1,4-benzoquinone | Not Reported | Not Reported |
Data compiled from multiple sources.[1][3][4][6][7][8]
Experimental Protocols
The following sections detail standardized methodologies for the isolation, purification, and cytotoxic evaluation of benzoquinones from Iris species.
Protocol 1: Isolation and Purification of Benzoquinones from Iris Rhizomes
This protocol is based on the successful isolation of Irisoquin from Iris missouriensis and is applicable for similar alkylated benzoquinones.[1]
-
Plant Material Preparation: Collect and air-dry the rhizomes of the Iris species. Grind the dried rhizomes into a fine powder to maximize the surface area for solvent extraction.[1]
-
Solvent Extraction:
-
Concentration: Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to yield a viscous residue.[1]
-
Chromatographic Fractionation:
-
Subject the residue to column chromatography using silica gel (60-120 mesh) as the stationary phase.[1][9]
-
Employ a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity by introducing ethyl acetate.[1]
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing the target benzoquinones.
-
-
Final Purification: Pool the fractions containing the compound of interest. Achieve final purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure benzoquinone.[1]
-
Structure Elucidation: Characterize the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).[1][6]
Protocol 2: Cytotoxicity Evaluation via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation.[1]
-
Cell Culture: Maintain the selected cancer cell lines (e.g., KB, P-388, MCF-7) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. Culture the cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere and stabilize overnight.[1]
-
Compound Treatment: Prepare stock solutions of the purified benzoquinone in a suitable solvent (e.g., DMSO). Treat the cells with serially diluted concentrations of the compound. Include control wells containing only the solvent to account for any solvent-induced toxicity.[1]
-
Incubation: Incubate the plates for a specified duration, typically 48 to 72 hours.[1]
-
Cell Viability Assessment:
-
Data Analysis: Measure the absorbance of the solubilized formazan solution using a microplate reader at an appropriate wavelength. Calculate the cell viability as a percentage relative to the untreated control and determine the ED₅₀ or IC₅₀ value, which represents the concentration of the compound that inhibits 50% of cell viability.[1]
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, adhering to strict design specifications for clarity and contrast.
Caption: Experimental workflow for isolation and cytotoxic evaluation of Iris benzoquinones.
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by Iris benzoquinones.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. New alkylated benzoquinone from Iris nepalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, structural elucidation, and chemical synthesis of 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone (irisoquin), a cytotoxic constituent of Iris missouriensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new alkylated benzoquinone from rhizomes of Iris kumaonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Irisquinone? [synapse.patsnap.com]
- 11. Ardisianone, a natural benzoquinone, efficiently induces apoptosis in human hormone-refractory prostate cancers through mitochondrial damage stress and survivin downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Off-Target Effects of 2-Methoxy-6-pentadecyl-1,4-benzoquinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Methoxy-6-pentadecyl-1,4-benzoquinone and its potential off-target effects, placed in context with alternative benzoquinone derivatives. Due to the limited direct experimental data on this compound, this guide leverages data from structurally related compounds, particularly its shorter-chain analogue primin (2-methoxy-6-pentyl-1,4-benzoquinone), to infer potential biological activities and off-target profiles. This guide aims to provide a framework for researchers to design experiments and interpret data when working with long-chain alkoxy benzoquinones.
Introduction to this compound and its Alternatives
This compound is a naturally occurring benzoquinone found in various plant species.[1] Like other quinones, its biological activity is presumed to be linked to its redox properties, with the potential to induce oxidative stress and react with cellular nucleophiles. Understanding the off-target effects of this compound is crucial for evaluating its therapeutic potential and predicting potential toxicities.
This guide compares this compound with the following compounds:
-
Primin (2-methoxy-6-pentyl-1,4-benzoquinone): A shorter-chain analogue of the target compound, for which more biological data is available.[2][3]
-
2,6-Dimethoxy-1,4-benzoquinone (DMBQ): A related benzoquinone with demonstrated effects on cellular signaling pathways.[4][5]
-
Idebenone: A synthetic antioxidant analogue of Coenzyme Q10, used clinically.[6][7][8]
-
Coenzyme Q10 (CoQ10): An essential component of the mitochondrial electron transport chain and a potent antioxidant.[9][10][11][12][13]
-
Mitoquinone (MitoQ): A mitochondria-targeted antioxidant.[14][15][16][17]
Comparative Analysis of Biological Activities and Off-Target Effects
The following tables summarize the known biological activities and potential off-target effects of this compound and its alternatives. It is important to note that the data for this compound is largely inferred from its analogue, primin.
Table 1: Comparison of Biological Activities
| Compound | Primary Activity/Intended Use | Known Off-Target Effects/Biological Activities | References |
| This compound | Antimicrobial, Antitumor (inferred from Primin) | Redox cycling, potential for protein arylation. | [2][3] |
| Primin | Antimicrobial, Antitumor | Inhibition of Sarcoma 180 and Ehrlich carcinoma growth in mice. | [2][3] |
| 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) | Anticancer, Anti-inflammatory, Anti-adipogenic | Modulation of AKT/mTOR signaling pathway, enhancement of mitochondrial function, cytotoxic and genotoxic effects. | [4][18] |
| Idebenone | Treatment of Leber's hereditary optic neuropathy, antioxidant | Bypasses mitochondrial complex I, restores cellular ATP production, scavenges reactive oxygen species (ROS). | [6][7][8] |
| Coenzyme Q10 (CoQ10) | Mitochondrial electron transport, antioxidant | May lower blood pressure, can interfere with blood thinners. | [9][10][11][12][13] |
| Mitoquinone (MitoQ) | Mitochondria-targeted antioxidant | Blocks H2O2-induced intracellular ROS, inhibits mitochondrial complex I. | [14][15][16][17][19] |
Table 2: Comparison of Cytotoxicity Data
| Compound | Cell Line | IC50/Effective Concentration | Reference |
| Primin | Sarcoma 180, Ehrlich carcinoma | Not specified, but demonstrated tumor growth inhibition in mice. | [3] |
| 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) | V79 cells | 10-80 µM (reduction in plating efficiency) | [18] |
| Idebenone | Not specified for general cytotoxicity | Therapeutic oral dose: 900 mg/day for 24 weeks in LHON patients. | [7] |
| Coenzyme Q10 (CoQ10) | Generally considered safe | Doses of 100–300 mg per day may cause mild side effects. | [13] |
| Mitoquinone (MitoQ) | MDA-MB-231 (breast cancer) | IC50 for proliferation inhibition is in the submicromolar range. | [19] |
Signaling Pathways and Molecular Mechanisms
Quinones can exert their effects through various signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and modulate redox-sensitive signaling cascades.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumour activity of the Primin (2-methoxy-6-n-pentyl-1,4-benzoquinone) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-methoxy benzoquinone and 2,6-dimethoxybenzoquinone by selected lactic acid bacteria during sourdough fermentation of wheat germ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Idebenone? [synapse.patsnap.com]
- 7. Idebenone: A Review in Leber's Hereditary Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. 10 Benefits and 5 Side Effects of CoQ10 (Coenzyme Q10) [medicinenet.com]
- 10. 9 Benefits of Coenzyme Q10 (CoQ10) [healthline.com]
- 11. Coenzyme Q10 (CoQ10, Ubiquinol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. Coenzyme Q10 - Mayo Clinic [mayoclinic.org]
- 13. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 14. selleckchem.com [selleckchem.com]
- 15. mitoq.com [mitoq.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Redox-crippled MitoQ potently inhibits breast cancer and glioma cell proliferation: A negative control for verifying the antioxidant mechanism of MitoQ in cancer and other oxidative pathologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quinone Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quinone Analysis and Method Validation
Quinones are a class of organic compounds derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. Their diverse biological activities, including roles in electron transport chains and as therapeutic agents, necessitate precise and accurate quantification.
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] Cross-validation is a critical component of this, involving the comparison of results from two or more different analytical methods to ensure the data's integrity and consistency.[2] Key validation parameters, as outlined by the International Council on Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[3]
Comparative Analysis of Analytical Methods
The selection of an analytical method for quinone quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and electrochemical methods are among the most common techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the analysis of a wide range of quinones.[4] It separates compounds based on their partitioning between a stationary phase and a liquid mobile phase.[5] Detection can be achieved using various detectors, with UV-Vis/Diode Array Detection (DAD) and Mass Spectrometry (MS) being the most prevalent for quinone analysis.
-
HPLC with UV-Vis/DAD Detection: This is a widely accessible and cost-effective method. Quantification is based on the absorption of UV-Visible light by the analyte at a specific wavelength.[5]
-
Liquid Chromatography with Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity by coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.[6] It is particularly advantageous for analyzing complex matrices and for trace-level quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable quinones. Analytes are separated in a gaseous mobile phase and then detected by a mass spectrometer.[5] For non-volatile quinones, a derivatization step is often required to increase their volatility.[5]
Electrochemical Methods
Electrochemical methods, such as chronoamperometry, offer a rapid and selective means of quantifying electroactive quinones like hydroquinone and benzoquinone.[7] These methods measure the current generated by the oxidation or reduction of the analyte at an electrode.[7]
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of the discussed analytical methods for quinone quantification. The values are representative and may vary depending on the specific quinone, instrumentation, and experimental conditions.
Table 1: Performance Characteristics for Anthraquinone Quantification
| Parameter | HPLC-UV[5] | LC-MS/MS[6] | GC-MS[5] |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (%) | 95 - 105 | 98 - 102 | 95 - 105 |
| Precision (%RSD) | < 5 | < 15 | < 10 |
| LOD | ~0.07 µg/mL | < 2.06 pg | ng/mL range |
| LOQ | ~0.20 µg/mL | pg/mL range | ng/mL range |
Table 2: Performance Characteristics for Hydroquinone/Benzoquinone Quantification
| Parameter | Chronoamperometry[7][8] | RP-HPTLC[8] |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (%) | ~100 | 98 - 102 |
| Precision (%RSD) | < 1 | < 2 |
| LOD | 4.22 µmol L⁻¹ | 0.012 µg/mL |
| LOQ | 14.1 µmol L⁻¹ | 0.040 µg/mL |
Detailed Experimental Protocols
HPLC-UV Method for Anthraquinone Quantification[5]
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV-Vis or DAD detector.
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol).
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Calibration: Prepare a series of standard solutions of the target anthraquinone in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration.
LC-MS/MS Method for Anthraquinone Quantification[6]
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column suitable for mass spectrometry.
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol.
-
Ionization Mode: Negative ESI.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Sample Preparation: Similar to the HPLC-UV method, but may require a solid-phase extraction (SPE) clean-up step for complex matrices. An internal standard should be added to all samples and standards.
GC-MS Method for Naphthoquinone Quantification[9]
-
Instrumentation: A gas chromatograph equipped with a fused-silica capillary column (e.g., 5% phenyl polymethylsiloxane) coupled to a mass spectrometer.
-
Injector Temperature: 300 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 1 min, then ramp to 320 °C at 10 °C/min, and hold for 2 min.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation:
-
Extract the sample with a suitable organic solvent.
-
If necessary, perform a derivatization step (e.g., silylation) to increase the volatility of the analyte.
-
Inject the sample into the GC-MS system.
-
Mandatory Visualizations
Quinone-Mediated Nrf2 Signaling Pathway
Quinones can act as electrophiles and induce cellular stress, leading to the activation of the Keap1-Nrf2 signaling pathway.[9][10] This pathway is a key regulator of the cellular antioxidant response.
Caption: Quinone-mediated activation of the Nrf2 signaling pathway.
Experimental and Cross-Validation Workflow
A logical workflow is essential for the systematic cross-validation of analytical methods. This ensures that the comparison is robust and the results are reliable.[11]
Caption: A generalized workflow for the cross-validation of two analytical methods.
Conclusion
The selection and cross-validation of analytical methods for quinone quantification are critical for ensuring data of high quality and reliability. HPLC-UV offers a robust and accessible method for a wide range of applications, while LC-MS/MS provides unparalleled sensitivity and selectivity, especially for complex samples. GC-MS is a powerful tool for volatile quinones, and electrochemical methods can be highly effective for specific electroactive quinones.
A thorough cross-validation process, comparing two or more orthogonal methods, provides a high degree of confidence in the analytical results. The choice of method should be guided by the specific requirements of the analysis, including the nature of the quinone, the sample matrix, and the desired level of sensitivity and selectivity. The detailed protocols and workflows presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating robust analytical methods for quinone quantification.
References
- 1. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. wjarr.com [wjarr.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Quinone Induced Activation of Keap1/Nrf2 Signaling by Aspirin Prodrugs Masquerading as Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Anticancer Activity of 2-Methoxy-6-alkyl-1,4-benzoquinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the anticancer potential of 2-methoxy-6-alkyl-1,4-benzoquinones, a class of compounds found in various plant species, notably of the Iris genus. Due to the limited availability of comprehensive data for 2-Methoxy-6-pentadecyl-1,4-benzoquinone, this guide leverages experimental data from structurally similar analogs with varying alkyl chain lengths. This comparative analysis aims to provide a valuable resource for researchers investigating the therapeutic potential of these natural products.
Quantitative Data Summary: Cytotoxic Activity
The following table summarizes the cytotoxic activity of various 2-methoxy-6-alkyl-1,4-benzoquinones and a standard chemotherapeutic agent, Doxorubicin, against a panel of human cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound |
| Irisoquin (2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone) | KB (Human oral epidermoid carcinoma) | 4.9 | |
| P-388 (Murine leukemia) | 0.08 | ||
| Primin (2-methoxy-6-pentyl-1,4-benzoquinone) | Sarcoma 180 (in vivo) | Active | |
| Ehrlich Carcinoma (in vivo) | Active | ||
| New Alkylated Benzoquinone (from Iris nepalensis) | A549 (Lung Carcinoma) | > 50 | Doxorubicin |
| HL-60 (Leukemia) | 15.6 | Doxorubicin | |
| HCT116 (Colon Carcinoma) | 25.8 | Doxorubicin | |
| ZR-75 (Breast Carcinoma) | 32.4 | Doxorubicin | |
| Doxorubicin | NCI-60 Panel (Mean) | 0.097 | - |
| A549 (Lung) | 0.08 | - | |
| HL-60 (Leukemia) | 0.02 | - | |
| HCT-116 (Colon) | 0.05 | - | |
| MCF7 (Breast) | 0.06 | - |
Note: The data for Primin is qualitative ("Active") as specific IC50 values from the available literature were for in vivo studies. The "New Alkylated Benzoquinone" from Iris nepalensis is presented with its reported cytotoxicity, with Doxorubicin as the positive control in that study.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound (e.g., a 2-methoxy-6-alkyl-1,4-benzoquinone) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals. Subsequently, the medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathway Analysis (Western Blotting for MAPK Pathway)
This protocol is used to detect specific proteins in a sample and is commonly employed to analyze the activation state of signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
-
Cell Lysis: After treatment with the test compound, cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-p38, total p38).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anticancer activity of a test compound against a cancer cell line panel.
Caption: Workflow for anticancer drug screening and mechanism of action studies.
Signaling Pathway
This diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a common target of anticancer compounds, including some quinone derivatives that induce cellular stress.
Unveiling the Molecular Target of 2-Methoxy-6-pentadecyl-1,4-benzoquinone: A Comparative Guide to Topoisomerase II Inhibition
For Immediate Release
A deep dive into the molecular machinery affected by 2-Methoxy-6-pentadecyl-1,4-benzoquinone reveals its likely interaction with topoisomerase II, a critical enzyme in DNA replication and cell division. This guide provides a comparative analysis of its potential activity against the well-established topoisomerase II inhibitor, etoposide, supported by established experimental protocols for researchers in drug discovery and development.
While direct quantitative data for this compound is not yet available in published literature, its parent compound, 1,4-benzoquinone, has been identified as a potent topoisomerase II poison, reportedly more effective in vitro than the widely used anticancer drug, etoposide.[1] This suggests that this compound likely shares this mechanism of action, making it a person of interest for further investigation as a potential therapeutic agent.
This guide will, therefore, use 1,4-benzoquinone as a proxy to compare with etoposide, providing a framework for the evaluation of this compound's potential as a topoisomerase II inhibitor.
Performance Comparison: 1,4-Benzoquinone vs. Etoposide
The primary mechanism by which topoisomerase II poisons exert their effect is by stabilizing the transient covalent complex between the enzyme and DNA, leading to the accumulation of double-strand breaks and subsequent cell death. The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the enzyme's activity by 50%.
| Compound | Molecular Target | Assay Type | IC50 (µM) | Reference |
| 1,4-Benzoquinone | Topoisomerase IIα | DNA Cleavage Assay | Not explicitly quantified, but stated to be more potent than etoposide. | [1] |
| Etoposide | Topoisomerase IIα | DNA Decatenation Assay | 46.3 | [2] |
| Etoposide | Topoisomerase II | DNA Cleavage Assay | 6 (with ATP), 25 (with AMP-PNP), 45 (without nucleotide) | [3] |
Note: The IC50 values for etoposide vary depending on the specific assay and the presence of nucleotides, highlighting the importance of standardized experimental conditions for accurate comparison. The potency of 1,4-benzoquinone, while qualitatively greater than etoposide, requires quantitative determination under identical conditions for a definitive comparison.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway affected by topoisomerase II poisons and a typical experimental workflow for their evaluation.
Caption: Signaling cascade initiated by Topoisomerase II poisons.
Caption: Experimental workflow for evaluating Topoisomerase II inhibitors.
Experimental Protocols
To facilitate further research, detailed protocols for the key in vitro assays are provided below.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
10x ATP Solution (e.g., 20 mM)
-
Test compound (this compound) and Etoposide dissolved in DMSO
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide
-
Deionized water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 1x Topoisomerase II Assay Buffer, 1x ATP solution, and 200 ng of kDNA. Adjust the final volume with deionized water.
-
Compound Addition: Add varying concentrations of the test compound or etoposide to the reaction tubes. Include a DMSO vehicle control.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of human topoisomerase IIα (typically 1-5 units).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5x Stop Buffer/Loading Dye.
-
Extraction: Add an equal volume of chloroform:isoamyl alcohol, vortex briefly, and centrifuge to separate the aqueous and organic phases.
-
Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel containing ethidium bromide.
-
Visualization and Analysis: Run the gel and visualize the DNA bands under UV light. Catenated kDNA remains at the top of the gel, while decatenated minicircles migrate into the gel. Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.[2]
Topoisomerase II DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, resulting in the linearization of plasmid DNA.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Reaction Buffer
-
ATP (optional, as its presence can affect IC50 values)
-
Test compound and Etoposide
-
SDS (10% solution)
-
Proteinase K
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA and 1x Topoisomerase II Reaction Buffer.
-
Compound Addition: Add the test compound or etoposide at various concentrations.
-
Enzyme Addition: Add human topoisomerase IIα to start the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 6-30 minutes).[4]
-
Termination and Protein Digestion: Terminate the reaction by adding SDS to a final concentration of 1%, followed by the addition of proteinase K. Incubate at 37°C for 30-60 minutes to digest the protein.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The conversion of supercoiled DNA to linear DNA indicates the stabilization of the cleavage complex. Quantify the amount of linear DNA to determine the compound's activity and calculate the IC50.[3]
By employing these standardized assays, researchers can quantitatively assess the topoisomerase II inhibitory potential of this compound and directly compare its efficacy to established inhibitors like etoposide. This will provide crucial data for its further development as a potential therapeutic agent.
References
Safety Operating Guide
Proper Disposal of 2-Methoxy-6-pentadecyl-1,4-benzoquinone: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 2-Methoxy-6-pentadecyl-1,4-benzoquinone, a quinone derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar quinone compounds and general principles of hazardous waste management.
I. Immediate Safety and Hazard Assessment
Assumed Hazards:
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Aquatic Toxicity: Potentially toxic to aquatic life.[2]
Personal Protective Equipment (PPE):
Before handling this compound, all personnel must wear appropriate PPE to minimize exposure.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If significant dust or aerosol generation is likely, use a respirator. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., unused solutions) in separate, dedicated, and clearly labeled hazardous waste containers.
-
Containers should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
2. Labeling:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
3. Storage:
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
Secondary containment (e.g., a larger bin or tray) is recommended to prevent the spread of material in case of a leak.
4. Professional Disposal:
-
Never dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the waste contractor with all available safety information, including the information from this guide and any institutional knowledge.
III. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent into a labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
IV. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Methoxy-6-pentadecyl-1,4-benzoquinone
Hazard Assessment and Personal Protective Equipment (PPE)
Due to its quinone structure, 2-Methoxy-6-pentadecyl-1,4-benzoquinone should be considered hazardous. Potential hazards include skin and eye irritation, and it may be harmful if swallowed or inhaled. Similar compounds are known to be toxic and may cause severe skin burns and eye damage.[1]
Minimum Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | To prevent skin contact. Breakthrough times for gloves can vary, so it is important to consult the manufacturer's data. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2] | To protect eyes from splashes. |
| Face Protection | Face shield. | Recommended in addition to goggles when there is a significant risk of splashing.[2] |
| Body Protection | Laboratory coat.[2] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any dust or vapors.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.[2]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[2]
-
Spill Kit: Have a spill kit appropriate for handling solid chemical spills readily available.[2]
2. Handling:
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.[2]
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any airborne particles.[2]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[2]
-
Reactions: Conduct all reactions in a chemical fume hood.[2]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[2]
3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[2]
1. Waste Segregation:
-
Solid Waste: Collect any solid waste (e.g., contaminated gloves, weigh paper) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste in a separate, labeled hazardous waste container. Do not pour down the drain.[5]
2. Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and list the chemical contents.
3. Disposal:
-
Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4]
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
